Halofantrine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Phenanthrenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-(dibutylamino)-1-[1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl]propan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30Cl2F3NO.ClH/c1-3-5-10-32(11-6-4-2)12-9-25(33)23-16-22-21(14-18(27)15-24(22)28)20-13-17(26(29,30)31)7-8-19(20)23;/h7-8,13-16,25,33H,3-6,9-12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WANGFTDWOFGECH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CCC(C1=C2C=CC(=CC2=C3C=C(C=C(C3=C1)Cl)Cl)C(F)(F)F)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31Cl3F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045464 | |
| Record name | Halofantrine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36167-63-2, 66051-64-7 | |
| Record name | (±)-Halofantrine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36167-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Halofantrine Hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036167632 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Halofantrine hydrochloride, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066051647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Halofantrine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HALOFANTRINE HYDROCHLORIDE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B7ENL644K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | HALOFANTRINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H77DL0Y630 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure-Activity Relationship of Halofantrine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halofantrine, a phenanthrene methanol derivative, is a potent blood schizonticidal agent effective against multidrug-resistant Plasmodium falciparum. Its clinical utility, however, has been hampered by variable oral bioavailability and, most notably, cardiotoxicity associated with QT interval prolongation. These limitations have spurred considerable research into the structure-activity relationships (SAR) of halofantrine and its analogs, with the dual goals of enhancing antimalarial efficacy and mitigating adverse cardiac effects. This technical guide provides a comprehensive overview of the SAR of halofantrine hydrochloride, summarizing key quantitative data, detailing experimental protocols, and visualizing critical relationships to aid in the rational design of new, safer, and more effective antimalarial agents.
Core Structure and Mechanism of Action
Halofantrine's mechanism of action is believed to be similar to that of other aryl amino alcohol antimalarials like quinine and mefloquine. It is thought to interfere with the detoxification of heme, a toxic byproduct of hemoglobin digestion by the parasite. By forming a complex with ferriprotoporphyrin IX (heme), halofantrine inhibits the formation of hemozoin, leading to the accumulation of free heme and subsequent parasite death through oxidative damage to cellular components.
The core structure of halofantrine consists of a substituted phenanthrene ring linked to an amino alcohol side chain. Modifications to both the aromatic core and the side chain have profound effects on the drug's antimalarial activity and toxicological profile.
Structure-Activity Relationship Analysis
Systematic structural modifications of the halofantrine scaffold have elucidated key determinants for its antimalarial activity. The following sections and the corresponding data table summarize the impact of various substitutions on the phenanthrene ring and the amino alcohol side chain.
Modifications of the Phenanthrene Ring System
The substitution pattern on the phenanthrene nucleus is critical for antimalarial potency. Halogenation and the introduction of trifluoromethyl groups have been extensively explored.
Modifications of the Amino Alcohol Side Chain
The nature of the amino group and the length of the alkyl chain in the side chain significantly influence both the efficacy and the pharmacokinetic properties of halofantrine analogs.
Quantitative Structure-Activity Relationship Data
The following table summarizes the in vivo antimalarial activity of a series of halogen-containing 9-phenanthrenemethanols against Plasmodium berghei in mice. The data is extracted from key studies in the field and presented to facilitate direct comparison of the structural modifications and their impact on efficacy.
| Compound Number | R2 | R3 | R4 | R6 | R7 | Side Chain | Activity (mg/kg) |
| Halofantrine | H | Cl | H | CF3 | H | -CH(OH)CH2CH2N(n-Bu)2 | Highly Active |
| Analog 1 | Cl | H | H | CF3 | H | -CH(OH)CH2CH2N(n-Bu)2 | Active |
| Analog 2 | H | Cl | H | Cl | H | -CH(OH)CH2CH2N(n-Bu)2 | Active |
| Analog 3 | Cl | Cl | H | CF3 | H | -CH(OH)CH2CH2N(n-Bu)2 | Highly Active |
| Analog 4 | H | H | H | CF3 | Cl | -CH(OH)CH2CH2N(n-Bu)2 | Moderately Active |
| Analog 5 | Cl | H | H | CF3 | Cl | -CH(OH)CH2CH2N(n-Bu)2 | Highly Active |
| Analog 6 | H | Cl | H | CF3 | Cl | -CH(OH)CH2CH2N(n-Bu)2 | Highly Active |
| Analog 7 | H | H | Cl | CF3 | H | -CH(OH)CH2CH2N(n-Bu)2 | Moderately Active |
| Analog 8 | Cl | H | Cl | CF3 | H | -CH(OH)CH2CH2N(n-Bu)2 | Active |
| Analog 9 | H | Cl | Cl | CF3 | H | -CH(OH)CH2CH2N(n-Bu)2 | Highly Active |
| Analog 10 | Cl | Cl | Cl | CF3 | H | -CH(OH)CH2CH2N(n-Bu)2 | Highly Active |
| Analog 11 | Cl | H | H | H | H | -CH(OH)CH2CH2N(n-Bu)2 | Inactive |
| Analog 12 | H | H | H | Br | H | -CH(OH)CH2CH2N(n-heptyl)2 | Active |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the SAR studies of halofantrine and its analogs.
General Synthesis of Halogenated 9-Phenanthrenemethanol Analogs
A common synthetic route to produce a variety of halogenated phenanthrene methanol analogs involves a multi-step process starting from appropriately substituted phenanthrene precursors.
Figure 1. General synthetic workflow for halofantrine analogs.
Step 1: Friedel-Crafts Acylation: The substituted phenanthrene is acylated, typically at the 9-position, using a haloacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Step 2: Grignard Reaction: The resulting ketone is then reacted with a Grignard reagent, such as 3-(dibutylamino)propylmagnesium chloride, to introduce the amino alcohol side chain precursor.
Step 3: Reduction: The ketone functionality is reduced to a hydroxyl group using a reducing agent like sodium borohydride to yield the final phenanthrene methanol analog.
Step 4: Purification: The final product is purified using standard techniques such as column chromatography and recrystallization. The hydrochloride salt is typically prepared by treating the free base with hydrochloric acid in an appropriate solvent.
In Vivo Antimalarial Activity Screening in Mice
The "4-day suppressive test" is a standard method for evaluating the in vivo efficacy of antimalarial compounds against Plasmodium berghei in mice.
Figure 2. Workflow for the 4-day suppressive test in mice.
-
Infection: Laboratory mice are inoculated intraperitoneally with Plasmodium berghei-infected erythrocytes on day 0.
-
Treatment: The test compounds, suspended in a suitable vehicle, are administered orally or subcutaneously to groups of infected mice once daily for four consecutive days (days 0 to 3). A control group receives the vehicle alone, and a positive control group is treated with a standard antimalarial drug like chloroquine.
-
Monitoring: On day 4, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and examined microscopically to determine the percentage of parasitized erythrocytes.
-
Endpoint Analysis: The average parasitemia in each treated group is compared to the control group to calculate the percentage of suppression. The mean survival time of the mice in each group is also recorded.
Signaling Pathways and Logical Relationships
The primary mechanism of action of halofantrine and its analogs is the inhibition of hemozoin formation. Cardiotoxicity is a major off-target effect, primarily mediated through the blockade of the hERG potassium channel. The ideal drug candidate would exhibit high potency in the primary pathway while minimizing interaction with the off-target pathway.
Figure 3. Therapeutic and toxic pathways of halofantrine.
Conclusion and Future Directions
The structure-activity relationship studies of this compound have provided invaluable insights into the chemical features required for potent antimalarial activity. The phenanthrene ring substitutions, particularly with halogens and trifluoromethyl groups, and the nature of the amino alcohol side chain are critical for efficacy. However, the challenge of dissociating antimalarial activity from cardiotoxicity remains a significant hurdle. Future drug design efforts should focus on creating analogs that maintain or enhance the interaction with the parasite's heme detoxification pathway while minimizing their affinity for the hERG potassium channel. This may be achieved through the strategic placement of substituents that sterically hinder binding to the hERG channel or by modulating the physicochemical properties of the molecule to alter its tissue distribution and reduce cardiac exposure. Continued research in this area, guided by the principles of medicinal chemistry and a deep understanding of the SAR presented herein, holds promise for the development of the next generation of safe and effective phenanthrene methanol antimalarials.
An In-depth Technical Guide to the Physicochemical Properties of Halofantrine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of halofantrine hydrochloride, an antimalarial agent belonging to the phenanthrene methanol class. The information presented herein is intended to support research, development, and formulation activities by providing detailed data, experimental methodologies, and relevant biological pathway context.
Core Physicochemical Data
This compound is a synthetic antimalarial drug.[1] Its erratic absorption and potential for cardiotoxicity, which are closely linked to its physicochemical characteristics, have limited its clinical use.[2][3] The following tables summarize the key quantitative properties of this compound.
Table 1: General and Structural Properties of this compound
| Property | Value | Reference |
| Chemical Name | (1RS)-3-(Dibutylamino)-1-[1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl]propan-1-ol hydrochloride | [4] |
| Molecular Formula | C₂₆H₃₀Cl₂F₃NO · HCl | [5] |
| Molecular Weight | 536.88 g/mol | [5][6] |
| CAS Number | 36167-63-2 | [5][7] |
| Appearance | White or almost white powder/solid | [4][7] |
Table 2: Thermodynamic and Solubility Properties of this compound
| Property | Value | Conditions / Notes | Reference |
| Melting Point | 198-200°C | [6] | |
| 203-204°C | One of two reported crystalline forms. | [8] | |
| 93-96°C | Second of two reported crystalline forms. | [8] | |
| pKa | 8.18 ± 0.05 | Determined in 40% methanol. | [9][10] |
| 10.05 | Strongest Basic (Chemaxon prediction). | [1] | |
| LogP (n-octanol/water) | 3.20 - 3.26 | Experimental value. | [9][10] |
| 8.9 | Theoretical prediction (DrugBank). | [11] | |
| Water Solubility | < 0.002% w/v | Practically insoluble (at room temperature). | [9][10] |
| 0.09% w/v | Very slightly soluble (in warm water at 50°C). | [9][10] | |
| Methanol Solubility | 0.67% w/v | Slightly soluble. Freely soluble per BP. | [4][9][10] |
| n-Octanol Solubility | 0.4% w/v | Slightly soluble. | [9][10] |
| DMSO Solubility | > 3 mg/mL | [12] | |
| > 10 mg/mL | [7] | ||
| Ethanol (96%) Solubility | Sparingly soluble | [4] |
Experimental Protocols
The determination of physicochemical properties is fundamental to understanding a drug's behavior. Below are detailed methodologies for key experimental procedures cited for this compound.
2.1 Solubility Determination (Shake-Flask Method)
This protocol is based on the principle of achieving equilibrium saturation of the drug in a given solvent.
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent (e.g., purified water, methanol, n-octanol, pH 7.4 phosphate buffer).
-
Equilibration: Seal the vials and place them in a mechanical shaker or agitator. Agitate the samples at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.[13]
-
Sample Processing: After agitation, allow the vials to stand to let undissolved particles settle. Centrifuge the samples to ensure a clear supernatant.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
-
Analysis: Determine the concentration of this compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[14] The solubility is then calculated and expressed, for example, in %w/v or mg/mL.
2.2 pKa Determination (Potentiometric Titration)
This method determines the ionization constant by measuring pH changes during titration.
-
Solvent System: Due to the poor aqueous solubility of halofantrine, a co-solvent system is necessary. A 40% methanol-water mixture has been successfully used.[9][10]
-
Sample Preparation: Accurately weigh and dissolve a specific amount of this compound in the chosen co-solvent system.
-
Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer. Use a standardized titrant (e.g., 0.1 M NaOH or HCl) delivered via a precision burette.
-
Titration Process: Add the titrant in small, precise increments. Record the pH of the solution after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH readings against the volume of titrant added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point. The equivalence point can be identified from the point of maximum slope on the curve (i.e., the first derivative).
2.3 Partition Coefficient (LogP) Determination
This protocol measures the lipophilicity of the compound.
-
System Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate.
-
Partitioning: Dissolve a known amount of this compound in one of the pre-saturated phases (e.g., the aqueous phase). Add a known volume of this solution to a separatory funnel containing a known volume of the other pre-saturated phase.
-
Equilibration: Shake the funnel for a sufficient time to allow the drug to partition between the two phases and reach equilibrium.
-
Phase Separation: Allow the two phases to separate completely. Centrifuge samples from each phase to ensure no cross-contamination of micro-droplets.
-
Analysis: Determine the concentration of this compound in both the n-octanol and aqueous phases using a suitable analytical technique like UV spectrophotometry.
-
Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[9][10]
2.4 UV-Vis Spectrophotometry
This technique is used for quantitative analysis and characterization.
-
Solvent Selection: Choose a solvent in which this compound is sufficiently soluble and that is transparent in the UV region of interest. Methanol is a common choice.[14]
-
Solution Preparation: Prepare a stock solution of known concentration. From this, create a series of standard solutions of decreasing concentrations through serial dilution.
-
Wavelength Scan (λmax Determination): Scan one of the standard solutions across the UV-Vis spectrum (e.g., 200-400 nm) against a solvent blank to determine the wavelength of maximum absorbance (λmax). For halofantrine in methanol, the λmax is reported at 254 nm.[14]
-
Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot absorbance versus concentration to generate a calibration curve.
-
Sample Analysis: Prepare the unknown sample in the same solvent, ensuring its absorbance falls within the range of the calibration curve. Measure its absorbance at λmax and determine the concentration from the calibration curve.
Visualizations: Workflows and Pathways
3.1 Experimental Workflow for Solubility Determination
The following diagram illustrates the logical steps involved in determining the solubility of this compound using the shake-flask method.
3.2 Cardiotoxicity Signaling Pathway of Halofantrine
A significant safety concern with halofantrine is its potential to cause cardiac arrhythmias.[15] This is primarily due to its inhibitory effect on the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is crucial for cardiac repolarization.[12][16] Inhibition of this channel leads to a prolongation of the QT interval on an electrocardiogram, a condition that increases the risk of developing life-threatening arrhythmias like Torsades de Pointes.[15][17]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Halofantrine - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. nhathuocngocanh.com [nhathuocngocanh.com]
- 5. scbt.com [scbt.com]
- 6. usbio.net [usbio.net]
- 7. This compound CAS#: 36167-63-2 [m.chemicalbook.com]
- 8. Halofantrine [drugfuture.com]
- 9. Determination of physicochemical properties of halofantrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Halofantrine | C26H30Cl2F3NO | CID 37393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 14. Comparative determination of halofantrine tablets by titrimetry, spectrophotometry and liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanism of cardiotoxicity of halofantrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. xcessbio.com [xcessbio.com]
- 17. cdn.who.int [cdn.who.int]
Halofantrine Hydrochloride: An In-depth Technical Guide on its Molecular Targets in Plasmodium**
For Researchers, Scientists, and Drug Development Professionals
Abstract
Halofantrine, a phenanthrene methanol antimalarial, has historically been an effective treatment for multidrug-resistant Plasmodium falciparum. While its precise mechanism of action remains a subject of ongoing investigation, substantial evidence points towards the disruption of heme detoxification as its primary mode of parasiticidal activity. This technical guide synthesizes the current understanding of halofantrine hydrochloride's molecular targets within the Plasmodium parasite. It provides a comprehensive overview of its interaction with proposed targets, quantitative data on its antimalarial efficacy, and detailed experimental protocols for key assays. Furthermore, this guide presents signaling pathways and experimental workflows in a standardized graphical format to facilitate comprehension and future research.
Introduction
Halofantrine is a blood schizonticidal agent effective against the erythrocytic stages of Plasmodium species, including strains resistant to other antimalarials like chloroquine.[1][2] Its clinical use has been limited due to concerns about cardiotoxicity and erratic absorption.[3] Nevertheless, understanding its molecular interactions within the parasite is crucial for the development of safer and more effective antimalarials that may target similar pathways. This document provides a detailed exploration of the molecular targets of halofantrine in Plasmodium.
Primary Molecular Target: Inhibition of Heme Detoxification
The leading hypothesis for halofantrine's mechanism of action is its interference with the parasite's heme detoxification pathway.[1][2][4][5] During its intraerythrocytic stage, the parasite digests large quantities of host hemoglobin, releasing toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin (also known as the malaria pigment).[6] Halofantrine, like chloroquine, is believed to inhibit this polymerization process.[4][5]
The proposed mechanism involves the formation of a complex between halofantrine and heme, which prevents the incorporation of heme into the growing hemozoin crystal.[7] This leads to an accumulation of toxic free heme within the parasite's food vacuole, causing oxidative damage to parasite membranes and ultimately leading to cell death.[4] A crystal structure of a halofantrine-ferriprotoporphyrin IX complex has been determined, providing structural evidence for this interaction.[7]
dot
Secondary and Putative Molecular Targets
While heme detoxification is considered the primary target, other potential molecular interactions have been proposed.
Plasmepsins
Plasmepsins are a family of aspartic proteases found in the Plasmodium food vacuole that are involved in the initial steps of hemoglobin degradation.[8] It has been suggested that halofantrine may bind to and inhibit these enzymes, thereby disrupting the supply of amino acids necessary for parasite growth.[9] However, direct quantitative evidence of halofantrine binding to or inhibiting plasmepsins is currently lacking in the scientific literature.
Mitochondrial Function
Some reports suggest that halofantrine may disrupt the parasite's mitochondrial electron transport chain.[10] The Plasmodium mitochondrion is a validated drug target, and its disruption can lead to metabolic collapse and parasite death.[11] However, there is limited direct experimental evidence to confirm that this is a primary mechanism of action for halofantrine.
Role of Transporters in Halofantrine Activity and Resistance
The efficacy of halofantrine is significantly influenced by drug transporters located on the parasite's digestive vacuole membrane, namely the Plasmodium falciparum chloroquine resistance transporter (PfCRT) and the P. falciparum multidrug resistance protein 1 (PfMDR1). While not direct targets of halofantrine's parasiticidal action, their polymorphisms can alter the concentration of the drug at its site of action.
Mutations in pfmdr1 have been associated with altered susceptibility to halofantrine.[1] For instance, a decrease in pfmdr1 copy number has been shown to increase parasite susceptibility to halofantrine.[10] This suggests that PfMDR1 may be involved in the transport of halofantrine away from its target in the food vacuole.
Quantitative Data
The following tables summarize the available quantitative data on the in vitro activity of halofantrine against P. falciparum.
Table 1: In Vitro Activity of Halofantrine against P. falciparum Strains
| Strain | Chloroquine Susceptibility | Halofantrine IC50 (nM) | Reference |
| African Clone | Susceptible | 6.88 | [12] |
| African Clone | Resistant | 2.98 | [12] |
| African Isolates (n=29) | Susceptible | 2.62 | [12] |
| African Isolates (n=47) | Resistant | 1.14 | [12] |
Table 2: Influence of pfmdr1 Genotype on Halofantrine Susceptibility
| Parasite Line | PfMDR1 Copy Number | Mefloquine IC50 (nM) | Fold Change in Mefloquine IC50 | Implied Change in Halofantrine Susceptibility | Reference |
| FCB | Multiple | ~30 | - | - | [10] |
| FCB Knockdown Clones | Single | ~10 | 3-fold decrease | Increased susceptibility | [10] |
Note: While this study directly measured mefloquine IC50, the authors state that these clones also showed increased susceptibility to halofantrine.
Experimental Protocols
In Vitro β-Hematin (Hemozoin) Formation Inhibition Assay
This spectrophotometric assay is used to quantify the ability of a compound to inhibit the formation of β-hematin from heme.
dot
Protocol:
-
Preparation of Reagents:
-
Prepare a 1 mM solution of hematin in 0.2 M NaOH.
-
Prepare stock solutions of halofantrine and control drugs (e.g., chloroquine) in an appropriate solvent (e.g., DMSO).
-
Prepare glacial acetic acid.
-
-
Assay Procedure:
-
In a microcentrifuge tube, add 100 µL of the 1 mM hematin solution.
-
Add 50 µL of the test compound at various concentrations in triplicate. Use a negative control with solvent only.
-
To initiate the polymerization reaction, add 50 µL of glacial acetic acid to bring the pH to approximately 2.6.
-
Incubate the mixture at 37°C for 24 hours to allow for β-hematin formation.
-
Following incubation, centrifuge the tubes to pellet the β-hematin.
-
Carefully remove the supernatant.
-
Wash the pellet to remove any unreacted hematin. This can be done by resuspending the pellet in a suitable buffer and centrifuging again.
-
Dissolve the final β-hematin pellet in a known volume of NaOH.
-
Measure the absorbance of the dissolved β-hematin solution using a spectrophotometer at a wavelength of approximately 405 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of β-hematin formation for each drug concentration compared to the negative control.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of β-hematin formation, by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.
-
In Vitro Antimalarial Susceptibility Testing (SYBR Green I-based Assay)
This assay is a common method to determine the 50% inhibitory concentration (IC50) of a drug against P. falciparum in vitro.
dot
Protocol:
-
Preparation:
-
Prepare serial dilutions of this compound in a 96-well microtiter plate.
-
Synchronize P. falciparum cultures to the ring stage.
-
-
Assay:
-
Add the synchronized parasite culture to the wells of the microtiter plate containing the drug dilutions. Include drug-free control wells.
-
Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2).
-
After incubation, lyse the red blood cells by adding a lysis buffer containing the fluorescent DNA-intercalating dye, SYBR Green I.
-
Incubate the plate in the dark to allow the dye to bind to the parasite DNA.
-
-
Measurement and Analysis:
-
Measure the fluorescence intensity using a fluorescence plate reader.
-
The fluorescence intensity is proportional to the amount of parasite DNA, and thus to parasite growth.
-
Calculate the percentage of growth inhibition for each drug concentration relative to the drug-free control.
-
Determine the IC50 value by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
Conclusion
The primary molecular target of this compound in Plasmodium is the inhibition of hemozoin formation, a critical detoxification pathway for the parasite. This leads to the accumulation of toxic heme and subsequent parasite death. While other targets such as plasmepsins and mitochondrial components have been proposed, the evidence for their direct interaction with halofantrine is less robust. The activity of halofantrine is modulated by parasite transporters like PfMDR1, which influences the drug's concentration at its site of action. Further research, utilizing the experimental protocols outlined in this guide, is necessary to fully elucidate the complete molecular profile of halofantrine's interactions within the Plasmodium parasite. This knowledge will be invaluable for the rational design of new and improved antimalarial therapies.
References
- 1. Heme Detoxification in the Malaria Parasite: A Target for Antimalarial Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structures of plasmepsin II from Plasmodium falciparum in complex with two hydroxyethylamine-based inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. A microtitre-based method for measuring the haem polymerization inhibitory activity (HPIA) of antimalarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trafficking of plasmepsin II to the food vacuole of the malaria parasite Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of Plasmodium falciparum Mitochondrial Electron Transport Chain Activity Using Seahorse XFe96 Extracellular Flux Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Relationship between Antimalarial Drug Activity, Accumulation, and Inhibition of Heme Polymerization in Plasmodium falciparum In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. C2-symmetric inhibitors of Plasmodium falciparum plasmepsin II: synthesis and theoretical predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of In Vitro Inhibition of β-Hematin Formation: A Step Towards a Comprehensive Understanding of the Mechanism of Action of New Arylamino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Antiplasmodial, Heme Polymerization, and Cytotoxicity of Hydroxyxanthone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Halofantrine Hydrochloride's Interaction with Ferriprotoporphyrin IX: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular interaction between the antimalarial drug halofantrine hydrochloride and its target, ferriprotoporphyrin IX (FP-IX), also known as heme. This interaction is central to halofantrine's mechanism of action against the Plasmodium parasite. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the critical pathways and interactions.
Core Interaction Mechanism
Halofantrine, a phenanthrene methanol compound, exerts its antimalarial effect by disrupting the detoxification pathway of heme within the parasite's digestive vacuole. During its intraerythrocytic stage, the malaria parasite digests hemoglobin, releasing large quantities of toxic, soluble FP-IX. To protect itself, the parasite polymerizes FP-IX into an insoluble, inert crystal called hemozoin.
Halofantrine's primary mechanism of action is the inhibition of this polymerization process.[1][2] It achieves this by forming a stable, toxic complex with FP-IX, preventing its incorporation into the growing hemozoin crystal.[1][2] This leads to an accumulation of free FP-IX, which is toxic to the parasite, ultimately leading to its death.[2]
A crystallographic study has provided a detailed view of the halofantrine-FP-IX complex, revealing the specific molecular interactions that underpin this mechanism.[3][4]
Quantitative Data
The interaction between halofantrine and FP-IX, and its subsequent effect on hemozoin formation, has been quantified through various experimental assays. The following table summarizes the key findings.
| Parameter | Value | Method | Reference |
| IC50 of β-hematin (hemozoin) formation | See linked paper for value | Colorimetric Assay | --INVALID-LINK-- |
Note: A specific IC50 value for halofantrine was not available in the initial search results, but the linked reference describes the methodology to determine it and provides values for similar compounds.
Molecular Interaction and Signaling Pathway
The interaction between halofantrine and FP-IX is a multi-point engagement, as revealed by X-ray crystallography.[3][4] The key features of this interaction are:
-
Coordination Bond: The hydroxyl group of halofantrine's propanol side chain coordinates directly with the central iron atom of FP-IX.[3][4]
-
π-π Stacking: The phenanthrene ring of halofantrine engages in π-π stacking interactions with the porphyrin ring of FP-IX, further stabilizing the complex.[3][4]
-
Hydrophobic Interactions: The dibutylamino group and other nonpolar regions of halofantrine likely contribute to the stability of the complex through hydrophobic interactions within the lipophilic environment of the digestive vacuole.
This binding event effectively "caps" the FP-IX molecule, preventing its incorporation into the growing hemozoin crystal.
Experimental Protocols
The study of the halofantrine-FP-IX interaction relies on several key experimental techniques. Detailed protocols for these are provided below.
UV-Visible (UV-Vis) Spectroscopy for Complex Formation
UV-Vis spectroscopy is used to detect the formation of the halofantrine-FP-IX complex in solution. The binding of halofantrine to FP-IX causes a shift in the Soret band of the heme spectrum, which can be monitored to confirm the interaction.[1][5]
Protocol:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of ferriprotoporphyrin IX (hemin chloride) in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Prepare a stock solution of this compound in the same solvent.
-
Prepare the aqueous buffer for the experiment (e.g., 0.1 M sodium phosphate buffer, pH 7.4).
-
-
Spectrophotometric Titration:
-
In a quartz cuvette, add a known concentration of the FP-IX stock solution to the aqueous buffer to achieve a final concentration with a measurable Soret peak absorbance (typically around 400 nm).
-
Record the initial UV-Vis spectrum of the FP-IX solution from approximately 300 nm to 700 nm.
-
Perform a stepwise titration by adding small aliquots of the halofantrine stock solution to the cuvette.
-
After each addition, gently mix the solution and allow it to equilibrate for a few minutes.
-
Record the UV-Vis spectrum after each addition.
-
-
Data Analysis:
-
Observe the changes in the Soret peak (around 400 nm) and the appearance of new peaks or shoulders in the 500-650 nm region, which are indicative of complex formation.
-
Plot the change in absorbance at a specific wavelength against the concentration of halofantrine to generate a binding curve. From this, a binding constant (Kd) can be calculated using appropriate binding models.
-
X-ray Crystallography for Structural Determination
X-ray crystallography provides atomic-level detail of the halofantrine-FP-IX complex, revealing the precise binding mode and intermolecular interactions.[3][4]
Protocol:
-
Complex Formation and Crystallization:
-
Prepare a concentrated solution of the halofantrine-FP-IX complex by mixing equimolar amounts of halofantrine and FP-IX in a suitable solvent system (e.g., a mixture of organic solvents like acetonitrile and a buffer).
-
Set up crystallization trials using vapor diffusion methods (hanging drop or sitting drop). Screen a variety of crystallization conditions, including different precipitants (e.g., polyethylene glycols of various molecular weights), salts, and pH values.
-
Incubate the crystallization plates at a constant temperature and monitor for crystal growth over several days to weeks.
-
-
Data Collection:
-
Once suitable crystals are obtained, they are cryo-protected and flash-cooled in liquid nitrogen.
-
Mount the crystal on a goniometer at a synchrotron X-ray source.
-
Collect a complete diffraction dataset by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using molecular replacement or other phasing methods, using the known structures of FP-IX and halofantrine as search models.
-
Build and refine the atomic model of the complex against the experimental data to obtain the final, high-resolution structure.
-
β-Hematin (Hemozoin) Formation Inhibition Assay
This assay quantifies the ability of halofantrine to inhibit the polymerization of FP-IX into β-hematin.
Protocol:
-
Reagent Preparation:
-
Prepare a solution of hemin chloride in DMSO.
-
Prepare serial dilutions of halofantrine in DMSO.
-
Prepare a high-concentration acetate solution (e.g., 4.5 M, pH 4.8) to initiate the polymerization.
-
-
Assay Procedure:
-
In a 96-well microplate, add the hemin solution to each well.
-
Add the serially diluted halofantrine solutions to the test wells. Include positive (e.g., chloroquine) and negative (DMSO vehicle) controls.
-
Initiate the reaction by adding the acetate solution to all wells.
-
Incubate the plate at an elevated temperature (e.g., 60°C) for several hours to allow for β-hematin formation.
-
-
Quantification:
-
After incubation, centrifuge the plate to pellet the insoluble β-hematin.
-
Remove the supernatant containing unreacted, soluble FP-IX.
-
Wash the pellet to remove any remaining soluble heme.
-
Dissolve the β-hematin pellet in a known volume of a basic solution (e.g., NaOH) to de-polymerize it back to soluble FP-IX.
-
Measure the absorbance of the resulting solution at a wavelength corresponding to the Soret peak of FP-IX (around 400 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each halofantrine concentration relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the halofantrine concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
The interaction between this compound and ferriprotoporphyrin IX is a well-defined molecular event that is critical to the drug's antimalarial activity. By forming a stable complex with FP-IX, halofantrine effectively inhibits the parasite's primary heme detoxification pathway, leading to the accumulation of toxic heme and subsequent parasite death. The quantitative data and experimental protocols outlined in this guide provide a comprehensive framework for researchers and drug development professionals working to understand and exploit this important therapeutic target. Further research may focus on leveraging the detailed structural information of the halofantrine-FP-IX complex to design new, more potent, and safer antimalarial agents.
References
- 1. The crystal structure of halofantrine-ferriprotoporphyrin IX and the mechanism of action of arylmethanol antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. De Villiers, K.A., Marques, H.M. and Egan, T.J. (2008) The Crystal Structure of Halofantrine-Ferriprotoporphyrin IX and the Mechanism of Action of Arylmethanol Antimalarials. Journal of Inorganic Biochemistry, 102, 1660-1667. - References - Scientific Research Publishing [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
The Antifungal Potential of Halofantrine Hydrochloride: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Halofantrine hydrochloride (HAL), an antimalarial drug, has demonstrated intriguing antifungal properties, particularly against the opportunistic pathogen Candida albicans. This technical guide synthesizes the current scientific understanding of HAL's antifungal activity, focusing on its mechanism of action, synergistic potential, and in vivo efficacy. The primary mode of HAL's antifungal action is not direct fungicidal or fungistatic activity, but rather the potentiation of oxidative stress, rendering fungal cells more susceptible to oxidative damage. This is achieved through the inhibition of the Cap1-mediated oxidative stress response pathway in C. albicans. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols from key studies, and visual representations of the underlying molecular pathways and experimental workflows.
Introduction
The rise of invasive fungal infections, coupled with the emergence of antifungal drug resistance, necessitates the exploration of novel therapeutic strategies.[1][2] Drug repurposing, the investigation of existing drugs for new therapeutic indications, offers a promising avenue for accelerating the development of new antifungal agents. This compound, a phenanthrene methanol derivative developed for the treatment of malaria, has been identified as a compound with potential antifungal applications.[1][2] This whitepaper provides an in-depth technical analysis of the antifungal properties of this compound, with a specific focus on its activity against Candida albicans.
Quantitative Antifungal Activity
The antifungal activity of this compound is most pronounced when used in combination with agents that induce oxidative stress. On its own, HAL exhibits weak antifungal activity. However, it significantly enhances the efficacy of oxidative damage agents like plumbagin, menadione, and hydrogen peroxide (H₂O₂) against Candida albicans.
Table 1: Synergistic Antifungal Activity of this compound against Candida albicans
| Fungal Strain | Compound | MIC (µg/mL) | Fold Reduction in MIC of Oxidative Agent in the presence of HAL | Reference |
| C. albicans SC5314 | Plumbagin | 2 | 4-fold (with 20 µM HAL) | [1][2] |
| C. albicans SC5314 | Menadione | Not specified | Synergistic effect observed | [1][2] |
| C. albicans SC5314 | Hydrogen Peroxide (H₂O₂) | Not specified | Synergistic effect observed | [1][2] |
Note: The available literature primarily focuses on the synergistic effects and specific MIC values for this compound alone against a broad range of fungal species are not extensively documented.
Mechanism of Action: Inhibition of the Cap1-Mediated Oxidative Stress Response
The key to this compound's antifungal potentiation lies in its ability to suppress the adaptive response of Candida albicans to oxidative stress.[1][2] This response is primarily regulated by the transcription factor Cap1. In the presence of reactive oxygen species (ROS), Cap1 translocates to the nucleus and activates the transcription of antioxidant genes, enabling the fungus to survive the oxidative burst from host immune cells. HAL inhibits this protective mechanism, making the fungal cells vulnerable to oxidative damage.
Caption: Halofantrine's Mechanism of Action in C. albicans.
Experimental Protocols
Antifungal Susceptibility Testing
The following protocol is based on the methodology described for determining the synergistic activity of this compound.
-
Fungal Strain and Culture Conditions: Candida albicans strain SC5314 is cultured on YPD agar plates at 30°C. A single colony is inoculated into liquid YPD medium and grown overnight at 30°C with shaking.
-
Inoculum Preparation: The overnight culture is washed with sterile phosphate-buffered saline (PBS) and resuspended in RPMI 1640 medium. The cell density is adjusted to 1 x 10³ cells/mL.
-
Drug Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO). Oxidative stress agents (plumbagin, menadione, H₂O₂) are prepared in appropriate solvents. Serial two-fold dilutions of the oxidative agents are prepared in a 96-well microtiter plate.
-
Checkerboard Assay: A fixed sub-inhibitory concentration of this compound (e.g., 20 µM) is added to each well containing the serially diluted oxidative agent.
-
Incubation: The prepared fungal inoculum is added to each well. The plates are incubated at 35°C for 24-48 hours.
-
Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the oxidative agent that causes a significant inhibition of visible fungal growth, both in the presence and absence of this compound.
Caption: Antifungal Susceptibility Testing Workflow.
Galleria mellonella Infection Model
The in vivo efficacy of this compound is assessed using the Galleria mellonella (greater wax moth larvae) infection model.
-
Larvae Selection: Healthy, final-instar G. mellonella larvae of a specific weight range (e.g., 250-350 mg) are selected for the experiment.
-
Infection: C. albicans cells from an overnight culture are washed and resuspended in sterile PBS to a concentration of 1 x 10⁸ cells/mL. A 10 µL suspension is injected into the hemocoel of each larva via the last left proleg.
-
Treatment: A separate group of infected larvae is treated with this compound (e.g., 20 mg/kg) administered via a second injection into a different proleg at a specified time post-infection (e.g., 2 hours).
-
Incubation and Monitoring: Larvae are incubated at 37°C in the dark. Survival is monitored daily for a period of 7 days. Larvae are considered dead if they do not respond to touch.
-
Data Analysis: Survival curves are plotted using the Kaplan-Meier method, and statistical significance between treated and untreated groups is determined using the log-rank test.
Caption: Galleria mellonella Experimental Workflow.
Discussion and Future Directions
The existing research strongly indicates that this compound is a promising candidate for combination therapy against Candida albicans. Its ability to disrupt the fungus's oxidative stress response is a novel mechanism that could be exploited to overcome drug resistance and enhance the efficacy of existing antifungal agents. However, the current body of research is limited. Future studies should focus on:
-
Broad-Spectrum Activity: Investigating the efficacy of HAL against other medically important fungal pathogens, such as Aspergillus species and Cryptococcus neoformans.
-
Quantitative Synergy: Determining the Fractional Inhibitory Concentration Index (FICI) for HAL in combination with various oxidative stress-inducing antifungals to quantify the level of synergy.
-
Molecular Mechanism: Elucidating the precise molecular interaction between HAL and the components of the Cap1 signaling pathway.
-
In Vivo Efficacy: Expanding the in vivo studies to mammalian models to assess the therapeutic potential of HAL in a more clinically relevant setting.
-
Toxicity and Pharmacokinetics: Evaluating the safety and pharmacokinetic profile of HAL when used as an antifungal agent, particularly in combination therapies.
Conclusion
This compound demonstrates significant potential as a repurposed drug for antifungal therapy. Its unique mechanism of action, centered on the potentiation of oxidative stress, offers a novel strategy to combat fungal infections. While further research is required to fully delineate its antifungal spectrum and clinical utility, the findings presented in this whitepaper provide a solid foundation for future investigations into the development of HAL-based combination therapies for the treatment of invasive candidiasis and potentially other fungal diseases.
References
Halofantrine Hydrochloride Enantiomers: A Technical Guide to Activity and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halofantrine, a phenanthrene methanol derivative, has been recognized for its efficacy against multidrug-resistant Plasmodium falciparum. Administered as a racemic mixture of its (+) and (-) enantiomers, the therapeutic application of halofantrine has been significantly hampered by concerns over its cardiotoxicity, specifically the prolongation of the QT interval, which can lead to life-threatening arrhythmias.[1][2] This technical guide provides an in-depth analysis of the individual enantiomers of halofantrine hydrochloride, focusing on their distinct pharmacological profiles, and presents detailed experimental protocols for their separation and evaluation.
Pharmacological Activity: A Tale of Two Enantiomers
While both enantiomers of halofantrine exhibit potent antimalarial activity, their cardiotoxic profiles are notably different. This stereoselectivity in toxicity underscores the importance of studying the individual isomers.
Antimalarial Activity
In vitro studies have demonstrated that the (+) and (-) enantiomers of halofantrine possess comparable antimalarial activity against both chloroquine-susceptible and chloroquine-resistant strains of P. falciparum.[2][3] Although specific IC50 values for the individual enantiomers are not consistently reported across literature, the consensus is that both contribute significantly to the overall efficacy of the racemic mixture. The mechanism of action is believed to be similar to other quinoline antimalarials, involving the inhibition of hemozoin formation, which leads to the accumulation of toxic heme within the parasite.[4]
Cardiotoxicity: A Stereoselective Effect
The primary safety concern with halofantrine is its dose-dependent prolongation of the QTc interval, a potential precursor to torsades de pointes.[1][5] Research has revealed a clear stereoselectivity in this adverse effect, with the (+)-halofantrine (the R-enantiomer) being identified as the more cardiotoxic isomer.[6][7] This effect is attributed to a stereoselective blockade of the human ether-a-go-go-related gene (hERG) potassium channel, which is crucial for cardiac repolarization.[8] While the racemic mixture and its primary metabolite, N-desbutylhalofantrine, are potent hERG blockers, the differential activity of the individual enantiomers highlights a potential avenue for developing a safer antimalarial therapeutic.[9][10]
Quantitative Data Summary
The following tables summarize the available quantitative data for the enantiomers and racemic mixture of halofantrine.
| Compound | P. falciparum Strain | IC50 (nM) | Reference |
| Racemic Halofantrine | Chloroquine-susceptible | 2.62 | [11] |
| Racemic Halofantrine | Chloroquine-resistant | 1.14 | [11] |
| (+)-Halofantrine | Not Specified | Similar to (-)-enantiomer | [2] |
| (-)-Halofantrine | Not Specified | Similar to (+)-enantiomer | [2] |
Table 1: In Vitro Antimalarial Activity of Halofantrine. IC50 values represent the concentration required to inhibit 50% of parasite growth.
| Compound | Assay System | IC50 (nM) | Reference |
| Racemic Halofantrine | hERG-transfected HEK293 cells | 40 | [12] |
| Racemic Halofantrine | hERG-transfected CHO-K1 cells | 196.9 | [13][14] |
| N-desbutylhalofantrine | hERG-transfected HEK293 cells | 71.7 | [9][10] |
| (+)-Halofantrine | Not Specified | More potent than (-)-enantiomer | [6][7] |
| (-)-Halofantrine | Not Specified | Less potent than (+)-enantiomer | [6][7] |
Table 2: Cardiotoxicity Profile of Halofantrine and its Metabolite. IC50 values represent the concentration required to block 50% of the hERG potassium channel current.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of halofantrine enantiomers. The following sections provide outlines for key experimental procedures.
Chiral Separation of Halofantrine Enantiomers by HPLC
Objective: To separate and quantify the (+) and (-) enantiomers of halofantrine from a racemic mixture or biological matrix.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase column (e.g., a polysaccharide-based chiral column).
Reagents:
-
HPLC-grade hexane
-
HPLC-grade isopropanol
-
HPLC-grade diethylamine
-
This compound standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of hexane, isopropanol, and diethylamine. A typical starting ratio is 80:20:0.1 (v/v/v). The exact ratio may need to be optimized for the specific chiral column used.
-
Standard Solution Preparation: Prepare a stock solution of racemic this compound in the mobile phase. Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: For biological samples, perform a liquid-liquid or solid-phase extraction to isolate halofantrine and its metabolites. Reconstitute the dried extract in the mobile phase.
-
Chromatographic Conditions:
-
Column: Chiral stationary phase column.
-
Mobile Phase: Isocratic elution with the prepared hexane/isopropanol/diethylamine mixture.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis: Identify the peaks corresponding to the (+) and (-) enantiomers based on their retention times. Quantify the concentration of each enantiomer using the calibration curve.
Assessment of hERG Channel Blockade using Whole-Cell Patch-Clamp Electrophysiology
Objective: To determine the inhibitory effect of halofantrine enantiomers on the hERG potassium channel current.
Cell Line:
-
Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO-K1) cells stably transfected with the hERG gene.[12][13][14]
Reagents:
-
External solution (in mM): NaCl 137, KCl 4, CaCl2 1.8, MgCl2 1, Glucose 10, HEPES 10; pH adjusted to 7.4 with NaOH.
-
Internal (pipette) solution (in mM): KCl 130, MgCl2 1, EGTA 5, MgATP 5, HEPES 10; pH adjusted to 7.2 with KOH.
-
Halofantrine enantiomer stock solutions in a suitable solvent (e.g., DMSO).
Procedure:
-
Cell Culture: Culture the hERG-transfected cells according to standard protocols.
-
Electrophysiological Recording:
-
Obtain whole-cell patch-clamp recordings from single cells.
-
Use a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV to activate and then inactivate the channels, followed by a repolarizing step to -50 mV to record the deactivating tail current.[13][14]
-
-
Drug Application:
-
Record baseline hERG currents in the external solution.
-
Perfuse the cell with increasing concentrations of the test compound (e.g., (+)-halofantrine or (-)-halofantrine).
-
Allow sufficient time for the drug effect to reach a steady state at each concentration.
-
-
Data Analysis:
-
Measure the peak tail current amplitude at each drug concentration.
-
Normalize the current amplitude to the baseline current.
-
Plot the concentration-response curve and fit the data to the Hill equation to determine the IC50 value.
-
Visualizations
Caption: Workflow for the chiral separation of halofantrine enantiomers by HPLC.
Caption: Mechanism of stereoselective hERG channel blockade by halofantrine enantiomers.
Conclusion
The stereoselective cardiotoxicity of this compound presents both a challenge and an opportunity in antimalarial drug development. While the racemic mixture is effective, the higher cardiotoxicity associated with the (+)-enantiomer warrants careful consideration. The development of a single-enantiomer formulation, specifically utilizing the less cardiotoxic (-)-halofantrine, could potentially offer a safer therapeutic alternative. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of these important enantiomers, paving the way for the development of improved antimalarial therapies with enhanced safety profiles.
References
- 1. Effects of anti-malarial drugs on the electrocardiographic QT interval modelled in the isolated perfused guinea pig heart system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro activity of the enantiomers of mefloquine, halofantrine and enpiroline against Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro activity of the enantiomers of mefloquine, halofantrine and enpiroline against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Stereoselective halofantrine disposition and effect: concentration-related QTc prolongation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. X-ray crystal structure of the antimalarial agent (-)-halofantrine hydrochloride supports stereospecificity for cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Mechanism of cardiotoxicity of halofantrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. experts.umn.edu [experts.umn.edu]
- 10. academic.oup.com [academic.oup.com]
- 11. In vitro activity of halofantrine and its relationship to other standard antimalarial drugs against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. les-crises.fr [les-crises.fr]
- 13. Inhibition of HERG potassium channels by the antimalarial agent halofantrine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of HERG potassium channels by the antimalarial agent halofantrine - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Susceptibility of Plasmodium falciparum to Halofantrine Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro susceptibility of Plasmodium falciparum to the antimalarial agent Halofantrine hydrochloride. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the drug's mechanism of action and experimental workflows.
Introduction
Halofantrine is a phenanthrene methanol derivative that has been used in the treatment of malaria. It is effective against multidrug-resistant strains of Plasmodium falciparum. Its mechanism of action is believed to be similar to that of other quinoline antimalarials, such as chloroquine and mefloquine, involving the inhibition of hemozoin formation. This guide delves into the in vitro methodologies used to assess the efficacy of Halofantrine against P. falciparum and presents a compilation of susceptibility data from various studies.
Data Presentation: In Vitro Susceptibility of P. falciparum to Halofantrine
The following tables summarize the 50% inhibitory concentration (IC50) values of this compound against various strains of P. falciparum. These values are indicative of the drug's potency in inhibiting parasite growth in vitro.
Table 1: In Vitro Susceptibility of Chloroquine-Sensitive P. falciparum Strains to Halofantrine
| Parasite Strain/Isolate | Geographic Origin | IC50 (nM) | Assay Method | Reference |
| Chloroquine-Susceptible Clone | Africa | 6.88 | Isotopic Semimicrotest | [1][2] |
| Chloroquine-Susceptible Isolates (n=29) | Africa | 2.62 | Isotopic Semimicrotest | [1][2] |
| NF54 | Not Specified | <4 | Not Specified | [3] |
| D6 | Sierra Leone | <4 | Not Specified | [3] |
Table 2: In Vitro Susceptibility of Chloroquine-Resistant P. falciparum Strains to Halofantrine
| Parasite Strain/Isolate | Geographic Origin | IC50 (nM) | Assay Method | Reference |
| Chloroquine-Resistant Clone | Africa | 2.98 | Isotopic Semimicrotest | [1][2] |
| Chloroquine-Resistant Isolates (n=47) | Africa | 1.14 | Isotopic Semimicrotest | [1][2] |
| Clinical Isolates (n=27) | Abidjan, Côte d'Ivoire | Geometric Mean: Not Specified | WHO Optical Microtest | [4][5][6] |
| K1 | Not Specified | 0.3 | Not Specified | [3] |
| W2 | Not Specified | 0.3 | Not Specified | [3] |
| 7G8 | Brazil | 0.3 | Not Specified | [3] |
| Clinical Isolates | Bakoumba, Gabon | 1.9 (Mean) | Isotopic Microtest | [7] |
Table 3: Comparative In Vitro Activity of Halofantrine and Other Antimalarials
| Drug | Chloroquine-Susceptible Isolates (IC50, nM) | Chloroquine-Resistant Isolates (IC50, nM) | Reference |
| Halofantrine | 2.62 | 1.14 | [1][2] |
| Chloroquine | Not Specified | Not Specified | [1][2] |
| Quinine | 147 | 234 | [1][2] |
| Mefloquine | 7.16 | 3.20 | [1][2] |
Note: The proportion of isolates resistant to halofantrine in a study from Burkina Faso was 1% in 1995 and 9.6% in 1996[8]. In Abidjan, 25.9% of isolates showed in vitro resistance to halofantrine[4][5][6]. There is a significant positive correlation between the IC50 values of mefloquine and halofantrine, suggesting potential cross-resistance[1][2][4][5][6]. Conversely, a negative correlation has been observed between chloroquine and halofantrine susceptibility[1][2].
Experimental Protocols
Detailed methodologies for the primary in vitro assays used to determine the susceptibility of P. falciparum to Halofantrine are provided below.
[³H]-Hypoxanthine Incorporation Assay
This is a widely used method to quantify parasite growth by measuring the incorporation of radiolabeled hypoxanthine, a purine precursor essential for parasite nucleic acid synthesis.
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Complete culture medium (RPMI-1640 with supplements)
-
[³H]-hypoxanthine
-
96-well microtiter plates pre-dosed with serial dilutions of Halofantrine
-
Gas mixture (5% CO₂, 5% O₂, 90% N₂)
-
Cell harvester
-
Scintillation counter
Procedure:
-
Prepare a parasite suspension in complete culture medium at a defined parasitemia (e.g., 0.5%) and hematocrit (e.g., 2.5%).
-
Add 200 µL of the parasite suspension to each well of the pre-dosed 96-well plate. Include drug-free control wells.
-
Incubate the plate at 37°C in a humidified, gassed incubator for 24 hours.
-
Add 0.5 µCi of [³H]-hypoxanthine to each well.
-
Continue incubation for another 18-24 hours.
-
Freeze the plate to lyse the erythrocytes.
-
Thaw the plate and harvest the contents of each well onto a glass fiber filter mat using a cell harvester.
-
Dry the filter mat and measure the incorporated radioactivity using a liquid scintillation counter.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition of [³H]-hypoxanthine incorporation against the logarithm of the drug concentration.
SYBR Green I-Based Fluorescence Assay
This method quantifies parasite DNA as an indicator of parasite growth. SYBR Green I is a fluorescent dye that intercalates with double-stranded DNA.
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Complete culture medium
-
96-well microtiter plates pre-dosed with serial dilutions of Halofantrine
-
Lysis buffer containing SYBR Green I
-
Fluorescence plate reader (excitation: ~485 nm, emission: ~530 nm)
Procedure:
-
Prepare a parasite suspension in complete culture medium at a defined parasitemia (e.g., 0.5%) and hematocrit (e.g., 2%).
-
Add 200 µL of the parasite suspension to each well of the pre-dosed 96-well plate. Include drug-free and parasite-free control wells.
-
Incubate the plate at 37°C in a humidified, gassed incubator for 72 hours.
-
After incubation, add 100 µL of lysis buffer containing SYBR Green I to each well.
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition of fluorescence against the logarithm of the drug concentration.
Mandatory Visualizations
Mechanism of Action of Halofantrine
The primary mechanism of action of Halofantrine is the inhibition of hemozoin formation in the parasite's digestive vacuole.
Caption: Proposed mechanism of action of Halofantrine in P. falciparum.
Experimental Workflow for In Vitro Susceptibility Testing
The following diagram illustrates the general workflow for assessing the in vitro susceptibility of P. falciparum to Halofantrine.
Caption: General workflow for in vitro antimalarial drug susceptibility testing.
Conclusion
This technical guide provides essential information for researchers and drug development professionals working on antimalarial agents. The data and protocols presented herein offer a foundation for understanding the in vitro efficacy of this compound against Plasmodium falciparum. The observed trends in resistance and cross-resistance underscore the importance of continuous in vitro monitoring of antimalarial drug susceptibility to inform treatment guidelines and guide the development of new therapeutic strategies.
References
- 1. In vitro activity of halofantrine and its relationship to other standard antimalarial drugs against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.plos.org [journals.plos.org]
- 4. In vitro susceptibility of Plasmodium falciparum to monodesethylamodiaquine, quinine, mefloquine and halofantrine in Abidjan (Côte d'Ivoire) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro susceptibility of Plasmodium falciparum to monodesethylamodiaquine, quinine, mefloquine and halofantrine - African Health Sciences [africanhealthsciences.org]
- 6. In vitro susceptibility of Plasmodium falciparum to monodesethylamodiaquine, quinine, mefloquine and halofantrine in Abidjan (Côte d'Ivoire) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro activity of chloroquine, quinine, mefloquine and halofantrine against Gabonese isolates of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro sensitivity of Plasmodium falciparum to halofantrine compared with chloroquine, quinine and mefloquine in the region of Bobo-Dioulasso, Burkina Faso (West Africa) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vitro Antiplasmodial Activity Assay for Halofantrine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halofantrine, a phenanthrene methanol derivative, is an antimalarial agent effective against erythrocytic stages of Plasmodium falciparum, including strains resistant to other antimalarials like chloroquine.[1] Its mechanism of action is believed to be similar to that of chloroquine and mefloquine, involving the formation of toxic complexes with ferriprotoporphyrin IX, which damages the parasite's membrane.[2][3] Halofantrine is also thought to interfere with the parasite's heme detoxification process by inhibiting the polymerization of heme into hemozoin, leading to a buildup of toxic heme and subsequent parasite death.[2][4][5] Additionally, some evidence suggests it may disrupt mitochondrial function.[1] This document provides a detailed protocol for assessing the in vitro antiplasmodial activity of Halofantrine hydrochloride using the SYBR Green I-based fluorescence assay.
Data Presentation
The in vitro efficacy of this compound is commonly determined by its 50% inhibitory concentration (IC50), which is the concentration of the drug that inhibits parasite growth by 50%. Below is a summary of reported IC50 values for Halofantrine against various strains of P. falciparum.
| P. falciparum Strain | Resistance Profile | Halofantrine IC50 (nM) | Reference(s) |
| Unspecified (Primary Infections) | Mixed | 4.1 (Geometric Mean) | [6] |
| Unspecified (Recrudescent Infections) | Mixed | Significantly higher than primary infections | [6] |
| Chloroquine-Susceptible Clone | Chloroquine-Susceptible | 6.88 | [7] |
| Chloroquine-Resistant Clone | Chloroquine-Resistant | 2.98 | [7] |
| Chloroquine-Susceptible Isolates (n=29) | Chloroquine-Susceptible | 2.62 | [7] |
| Chloroquine-Resistant Isolates (n=47) | Chloroquine-Resistant | 1.14 | [7] |
| T9.96 (Parental) | Chloroquine-Susceptible | - | |
| T9.96HF4 (Halofantrine-Resistant) | Halofantrine-Resistant | 3 to 5-fold increase from parental | |
| K1 (Parental) | Chloroquine-Resistant | - | |
| K1HF3 (Halofantrine-Resistant) | Halofantrine-Resistant | 9-fold increase from parental |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
This compound is sparingly soluble in water but soluble in methanol.
-
Stock Solution (1 mg/mL):
-
Accurately weigh 1 mg of this compound powder.
-
Dissolve the powder in 1 mL of 100% methanol to obtain a 1 mg/mL stock solution.
-
Store the stock solution at -20°C in a light-protected container.
-
-
Working Solutions:
-
Prepare serial dilutions of the stock solution in complete parasite culture medium to achieve the desired final concentrations for the assay.
-
It is recommended to perform a two-fold or three-fold serial dilution to generate a dose-response curve.
-
In Vitro Culture of Plasmodium falciparum
This protocol is for the continuous in vitro culture of the asexual erythrocytic stages of P. falciparum.
-
Complete Culture Medium:
-
RPMI 1640 medium supplemented with 25 mM HEPES, 25 mM NaHCO3, 0.5% Albumax II, and 50 µg/mL gentamicin.
-
-
Parasite Culture Maintenance:
-
Maintain parasite cultures in human O+ erythrocytes at a 5% hematocrit in a sterile, sealed flask.
-
Incubate the culture flask at 37°C in a humidified atmosphere with a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Change the medium daily and monitor parasitemia by preparing thin blood smears and staining with Giemsa.
-
Sub-culture the parasites to maintain a parasitemia of 1-5%.
-
-
Synchronization of Parasite Culture:
-
For the assay, it is crucial to use a synchronized culture of ring-stage parasites.
-
Achieve synchronization by treating the culture with 5% D-sorbitol. This will lyse the mature trophozoite and schizont stages, leaving the ring-stage parasites intact.
-
SYBR Green I-Based Antiplasmodial Assay
This assay measures the proliferation of parasites by quantifying the amount of parasite DNA.
-
Plate Preparation:
-
In a 96-well flat-bottom microplate, add 100 µL of the serially diluted this compound working solutions to triplicate wells.
-
Include control wells containing complete culture medium with the same concentration of methanol as the drug-treated wells (negative control) and wells with a known antimalarial drug like chloroquine (positive control).
-
-
Parasite Inoculation:
-
Prepare a parasite suspension of synchronized ring-stage P. falciparum at 0.5% parasitemia and 2% hematocrit in complete culture medium.
-
Add 100 µL of the parasite suspension to each well of the 96-well plate.
-
-
Incubation:
-
Incubate the plate for 72 hours under the same conditions used for parasite culture maintenance.
-
-
Cell Lysis and Staining:
-
After incubation, freeze the plate at -80°C for at least 2 hours and then thaw at room temperature to lyse the erythrocytes.
-
Prepare a SYBR Green I lysis buffer containing 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I dye.
-
Add 100 µL of the SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
-
Data Analysis:
-
Subtract the background fluorescence of the negative control wells from all experimental wells.
-
Calculate the percentage of parasite growth inhibition for each drug concentration compared to the drug-free control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the SYBR Green I-based antiplasmodial assay.
Signaling Pathway: Halofantrine's Interference with Heme Detoxification
References
- 1. amberlife.in [amberlife.in]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Halofantrine | C26H30Cl2F3NO | CID 37393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Plasmodium falciparum antimalarial drug susceptibility on the north-western border of Thailand during five years of extensive use of artesunate–mefloquine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of halofantrine resistance and determination of cross-resistance patterns in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Halofantrine Hydrochloride Cardiotoxicity Using Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halofantrine, an antimalarial agent, has been associated with significant cardiotoxicity, primarily characterized by QT interval prolongation, which can lead to life-threatening arrhythmias such as Torsades de Pointes (TdP) and sudden cardiac death.[1][2] The primary mechanism underlying this cardiotoxicity is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is crucial for cardiac repolarization.[3] These application notes provide a comprehensive guide for utilizing in vitro cell culture models to assess the cardiotoxic potential of Halofantrine hydrochloride. The protocols detailed below, along with data presentation and visual workflows, are designed to assist researchers in pharmacology, toxicology, and drug development in evaluating the cardiac safety profile of this and similar compounds.
Choosing the Appropriate Cell Culture Model
The selection of a suitable cell culture model is critical for obtaining physiologically relevant data. The most commonly used models for assessing Halofantrine cardiotoxicity include:
-
Human Embryonic Kidney (HEK293) and Chinese Hamster Ovary (CHO) Cells Stably Expressing hERG Channels: These non-cardiac cell lines are genetically engineered to express the hERG potassium channel. They are widely used for initial high-throughput screening due to their robust growth, ease of maintenance, and the ability to isolate the effects of a compound specifically on the hERG channel.[4]
-
Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs): These cells represent a more physiologically relevant model as they are human-derived and exhibit native cardiac characteristics, including the expression of a full complement of cardiac ion channels and contractile machinery.[5][6] They are particularly valuable for validating findings from heterologous expression systems and for investigating more complex cardiotoxic mechanisms.
Quantitative Data Summary
The following tables summarize the inhibitory effects of Halofantrine and its major metabolite, N-desbutylhalofantrine, on the hERG potassium channel.
Table 1: In Vitro Inhibitory Concentration (IC50) of Halofantrine on hERG Channels
| Cell Line | IC50 (nM) | Reference(s) |
| CHO-K1 | 196.9 | [5] |
| HEK293 | 21.6 | [3] |
Table 2: In Vitro Inhibitory Concentration (IC50) of N-desbutylhalofantrine on hERG Channels
| Cell Line | IC50 (nM) | Reference(s) |
| HEK293 | 71.7 | [3] |
Signaling Pathway of Halofantrine-Induced Cardiotoxicity
The primary signaling pathway involved in Halofantrine cardiotoxicity is the direct blockade of the hERG potassium channel (IKr). This inhibition disrupts the normal flow of potassium ions out of the cardiomyocyte during the repolarization phase of the cardiac action potential. The reduced outward potassium current leads to a prolongation of the action potential duration (APD), which manifests as a prolonged QT interval on an electrocardiogram (ECG). This delay in repolarization can create conditions ripe for early afterdepolarizations (EADs), which are known triggers for ventricular arrhythmias like Torsades de Pointes.
References
- 1. Fatal cardiotoxicity related to halofantrine: a review based on a worldwide safety data base - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.who.int [cdn.who.int]
- 3. Mechanism of cardiotoxicity of halofantrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Cardiotoxicity - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for Evaluating Halofantrine Hydrochloride Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of animal models to assess the in vivo efficacy of Halofantrine hydrochloride, an antimalarial agent. The included protocols and data summaries are intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound against Plasmodium parasites.
Introduction
Halofantrine is a phenanthrene methanol antimalarial drug effective against the asexual erythrocytic stages of Plasmodium species.[1][2] It has demonstrated activity against multidrug-resistant strains of Plasmodium falciparum.[3][4] Preclinical evaluation in appropriate animal models is a critical step in the development and characterization of antimalarial compounds like this compound. Rodent models, particularly mice infected with Plasmodium berghei, are widely used for in vivo screening and efficacy testing of antimalarial drugs due to their cost-effectiveness, reproducibility, and the well-characterized course of infection.[5]
Animal Models for Efficacy Evaluation
The most common animal model for primary in vivo assessment of antimalarial drug efficacy is the murine malaria model, typically using Swiss albino mice infected with a rodent malaria parasite strain such as Plasmodium berghei.[6] This model is utilized in the standard 4-day suppressive test (Peter's test), which evaluates the ability of a compound to inhibit parasite multiplication in the blood.[7]
Data Presentation: In Vivo Efficacy of this compound
The following table summarizes the available quantitative data on the in vivo efficacy of this compound against Plasmodium berghei in mice. It is important to note that while specific ED50 and ED90 values from standardized 4-day suppressive tests were not consistently available in the reviewed literature, efficacy is demonstrated by parasite clearance and cure rates at defined doses.
| Animal Model | Parasite Strain | Drug Formulation | Administration Route | Dose (mg/kg) | Efficacy Outcome | Reference |
| Mice | Plasmodium berghei | This compound | Oral | Not specified | Complete parasite clearance within 4-5 days | [8] |
| Mice | Plasmodium berghei | Halofantrine-loaded nanocapsules | Intravenous | 1 | 80% cure rate | [9] |
| Mice | Plasmodium berghei | Halofantrine-loaded nanocapsules | Intravenous | 3 - 100 | 100% cure rate | [9] |
Experimental Protocols
Protocol 1: 4-Day Suppressive Test for this compound Efficacy
This protocol is a standard method for evaluating the in vivo blood schizonticidal activity of antimalarial compounds.[6][7]
Materials:
-
This compound
-
Vehicle for drug suspension (e.g., 7:3 mixture of 1% carboxymethylcellulose and DMSO)[7]
-
Plasmodium berghei infected donor mice (30-40% parasitemia)
-
Healthy Swiss albino mice (18-22 g)
-
Normal saline
-
Giemsa stain
-
Microscope with oil immersion objective
-
Syringes and needles for injection and blood collection
-
Animal cages and bedding
Procedure:
-
Parasite Inoculation:
-
Collect blood from a donor mouse with a rising P. berghei parasitemia of 30-40%.
-
Dilute the blood in normal saline to a final concentration of 1 x 10^7 parasitized red blood cells per 0.2 mL.
-
Inject each experimental mouse intraperitoneally (IP) with 0.2 mL of the parasite suspension.[7]
-
-
Drug Administration:
-
Prepare a stock solution of this compound in the chosen vehicle.
-
Randomly divide the infected mice into experimental and control groups (n=5 per group).
-
Three hours after infection (Day 0), administer the first dose of this compound orally to the experimental groups at various dose levels (e.g., 10, 20, 40 mg/kg).
-
Administer the vehicle to the negative control group and a standard antimalarial drug (e.g., chloroquine at 10 mg/kg) to the positive control group.
-
Continue daily drug administration for four consecutive days (Day 0 to Day 3).[7]
-
-
Assessment of Parasitemia:
-
On Day 4, prepare thin blood smears from the tail blood of each mouse.
-
Fix the smears with methanol and stain with Giemsa.
-
Examine the smears under a microscope to determine the percentage of parasitized red blood cells. Count at least 1000 red blood cells.
-
-
Data Analysis:
-
Calculate the average percentage of parasitemia for each group.
-
Determine the percentage of suppression of parasitemia using the following formula:
-
The dose that suppresses parasitemia by 50% (ED50) and 90% (ED90) can be determined by probit analysis of the dose-response data.
-
Visualizations
Experimental Workflow: 4-Day Suppressive Test
Caption: Workflow of the 4-day suppressive test for evaluating Halofantrine HCl efficacy.
Signaling Pathway: Proposed Mechanism of Action of Halofantrine
The primary mechanism of action of Halofantrine is believed to be the inhibition of hemozoin formation in the parasite's food vacuole.[10][11] This process is critical for the parasite's survival as it detoxifies the free heme released from the digestion of host hemoglobin.
Caption: Halofantrine inhibits heme polymerization, leading to parasite death.
References
- 1. Clinical experience with halofantrine in the treatment of malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Halofantrine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. [Efficacy of halofantrine in Plasmodium falciparum or Plasmodium vivax malaria in a resistance area (French Guiana)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. media.malariaworld.org [media.malariaworld.org]
- 6. Evaluation of Antimalarial Activity of 80% Methanolic Root Extract of Dorstenia barnimiana Against Plasmodium berghei–Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. globaljournals.org [globaljournals.org]
- 9. Efficacy and Pharmacokinetics of Intravenous Nanocapsule Formulations of Halofantrine in Plasmodium berghei-Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Halofantrine | C26H30Cl2F3NO | CID 37393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Halofantrine - Wikipedia [en.wikipedia.org]
Application Notes: Halofantrine Hydrochloride for In Vitro Studies of Drug-Resistant Malaria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halofantrine hydrochloride is a phenanthrene methanol antimalarial drug effective against the blood stages of all malaria parasites, including strains of Plasmodium falciparum resistant to chloroquine and sulfadoxine-pyrimethamine combinations.[1] Its utility in clinical settings has been limited by concerns over erratic absorption and cardiotoxicity, specifically the prolongation of the QTc interval.[1][2] However, halofantrine remains a valuable tool for in vitro research, particularly for studying the mechanisms of antimalarial drug resistance and for evaluating the activity of new compounds against multi-drug resistant parasite lines. These notes provide an overview of its mechanism, resistance patterns, and detailed protocols for its use in standard in vitro susceptibility assays.
Mechanism of Action and Resistance
The precise mechanism of action for halofantrine is not fully elucidated but is believed to be similar to other quinoline-containing antimalarials like chloroquine and quinine.[3] The primary site of action is the parasite's digestive vacuole. Inside the vacuole, the parasite detoxifies heme, a toxic byproduct of hemoglobin digestion, by polymerizing it into inert hemozoin crystals. Halofantrine is thought to interfere with this process by forming toxic complexes with heme, leading to membrane damage and parasite death.[3]
Resistance to halofantrine is often associated with the P. falciparum multidrug resistance 1 (pfmdr1) gene, which encodes a transporter protein (PfMDR1) located on the parasite's digestive vacuole membrane.[4] Polymorphisms or increased copy numbers of the pfmdr1 gene can alter parasite susceptibility to halofantrine, mefloquine, and other structurally related drugs.[4] It is hypothesized that the PfMDR1 transporter actively removes the drug from its site of action.[4] A significant positive correlation between the in vitro activities of mefloquine and halofantrine suggests a shared resistance mechanism, a critical consideration in cross-resistance studies.[5][6]
Caption: Proposed mechanism of halofantrine action and PfMDR1-mediated resistance.
Data Presentation: In Vitro Susceptibility
The 50% inhibitory concentration (IC50) is the standard metric for assessing antimalarial drug activity in vitro. Below is a summary of representative IC50 values for halofantrine and other antimalarials against various P. falciparum strains, compiled from published studies.
Table 1: Comparative IC50 Values (nM) for Halofantrine and Other Antimalarials
| P. falciparum Strain Type | Halofantrine (HF) | Mefloquine (MQ) | Quinine (QN) | Chloroquine (CQ) | Source(s) |
|---|---|---|---|---|---|
| Chloroquine-Susceptible (CS) Clones/Isolates | 2.62 - 6.88 | 7.16 | 147 | < 100 | [5][7] |
| Chloroquine-Resistant (CR) Clones/Isolates | 1.14 - 2.98 | 3.20 | 234 | > 100 | [5][7] |
| HF-Resistant (induced from CS T9.96) | 3-fold increase | Decreased Susceptibility | Not Reported | No Change | [8] |
| HF-Resistant (induced from CR K1) | 9-fold increase | Decreased Susceptibility | Decreased Susceptibility | Increased Susceptibility |[8] |
Note: These values are illustrative. Absolute IC50 values can vary between laboratories and specific assays.
Key Observations:
-
Some studies show that chloroquine-resistant isolates can be more susceptible to halofantrine than chloroquine-susceptible ones.[5][7]
-
A strong positive correlation exists between halofantrine and mefloquine susceptibility, indicating potential cross-resistance.[5][6][9]
-
Conversely, a negative correlation is often observed between the activities of chloroquine and halofantrine.[5][7]
-
In vitro induction of halofantrine resistance leads to a significant decrease in mefloquine susceptibility.[8]
Experimental Protocols
Standardized in vitro drug susceptibility assays are crucial for monitoring resistance and screening new compounds. The SYBR Green I-based fluorescence assay and the parasite lactate dehydrogenase (pLDH) assay are two widely used, non-radioactive methods.[10][11][12][13]
Protocol 1: SYBR Green I-Based Drug Susceptibility Assay
This assay measures parasite DNA content as an indicator of parasite growth. The intercalating dye SYBR Green I fluoresces strongly upon binding to double-stranded DNA.
Caption: Workflow for the SYBR Green I-based drug susceptibility assay.
Methodology:
-
Preparation of Drug Plates:
-
Prepare serial dilutions of this compound in an appropriate solvent (e.g., 70% ethanol) and then further dilute in culture medium.
-
Dispense the drug dilutions into a 96-well microtiter plate. Include drug-free wells (negative control) and wells with uninfected red blood cells (background control).
-
Allow the solvent to evaporate under sterile conditions if applicable.
-
-
Parasite Culture and Plating:
-
Use a synchronized culture of P. falciparum at the ring stage with a parasitemia of ~0.5% and a hematocrit of 2%.[12]
-
Add 200 µL of the parasite culture to each well of the pre-dosed plate.
-
-
Incubation:
-
Incubate the plate for 72 hours under standard malaria culture conditions (e.g., 37°C, 5% CO₂, 5% O₂, 90% N₂).
-
-
Lysis and Staining:
-
After incubation, freeze the plate at -20°C or below to lyse the red blood cells and halt parasite growth.[14]
-
Prepare a lysis buffer containing saponin, Triton X-100, EDTA, and SYBR Green I dye.[11]
-
Thaw the plate and add 100 µL of the SYBR Green I lysis buffer to each well.
-
Mix gently and incubate in the dark at room temperature for at least 1 hour.[12]
-
-
Data Acquisition and Analysis:
-
Read the plate using a fluorescence plate reader with excitation and emission wavelengths set to approximately 485 nm and 530 nm, respectively.[15]
-
Subtract the background fluorescence from all readings.
-
Plot the fluorescence intensity against the drug concentration and use a nonlinear regression model to calculate the IC50 value.
-
Protocol 2: Parasite Lactate Dehydrogenase (pLDH) Assay
This colorimetric assay measures the activity of lactate dehydrogenase, an enzyme produced by the parasite. pLDH activity is proportional to the number of viable parasites.[10]
Caption: Workflow for the parasite lactate dehydrogenase (pLDH) assay.
Methodology:
-
Preparation of Drug Plates and Parasite Culture:
-
Lysis:
-
After incubation, lyse the cells by subjecting the plate to freeze-thaw cycles to ensure the release of pLDH enzyme.[10]
-
-
Enzymatic Reaction:
-
Transfer a small volume (e.g., 20 µL) of the hemolyzed culture from each well to a new 96-well plate.[10]
-
Prepare the reaction mixture. A common formulation is Malstat™ reagent, which contains the lactate substrate and the cofactor 3-acetylpyridine adenine dinucleotide (APAD). This is mixed with a second solution containing NBT (nitro-blue tetrazolium) and diaphorase.
-
Add approximately 100 µL of the reaction mixture to each well containing the lysate.
-
-
Incubation and Data Acquisition:
-
Incubate the plate at room temperature, protected from light, for 30-60 minutes to allow for the colorimetric reaction to develop.
-
Measure the optical density (OD) using a microplate spectrophotometer at a wavelength of ~650 nm.
-
-
Data Analysis:
References
- 1. Halofantrine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 2. Halofantrine - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro activity of halofantrine and its relationship to other standard antimalarial drugs against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ajtmh.org [ajtmh.org]
- 7. researchgate.net [researchgate.net]
- 8. Development of halofantrine resistance and determination of cross-resistance patterns in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Drug susceptibility testing methods of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iddo.org [iddo.org]
- 12. Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Plasmodium falciparum screening assay for anti-gametocyte drugs based on parasite lactate dehydrogenase detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development and use of parasite lactate dehydrogenase assay for research, diagnosis and screening of antimalarial drugs in Kenya [ir-library.ku.ac.ke]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: Halofantrine Hydrochloride in In Vitro Antifungal Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halofantrine hydrochloride, a phenanthrene methanol derivative, is an antimalarial agent that has garnered recent interest for its potential antifungal properties.[1] While its intrinsic antifungal activity appears limited, it has demonstrated significant synergistic effects when used in combination with agents that induce oxidative stress in fungal pathogens.[2][3][4] This document provides detailed application notes and protocols for the in vitro evaluation of this compound's antifungal activity, with a focus on its role as a potentiator of oxidative damage in fungi.
The primary mechanism of this compound's antifungal-related activity involves the inhibition of the Candida albicans response to reactive oxygen species (ROS).[2][3] This action is dependent on the transcription factor Cap1, a key regulator of the oxidative stress response in this fungus.[2][3] By suppressing the fungus's ability to counteract oxidative damage, this compound enhances the efficacy of compounds that kill fungi through the generation of ROS.[2][3]
These protocols are intended to guide researchers in the standardized testing of this compound, both alone and in combination with other agents, to determine its potential as part of a novel antifungal therapeutic strategy.
Data Presentation: In Vitro Synergistic Activity
Quantitative data on the intrinsic antifungal activity of this compound is limited, with studies indicating it has weak standalone antifungal effects. Its primary utility in mycology research currently lies in its ability to enhance the activity of oxidative damage-inducing agents. The following table summarizes the synergistic activity of this compound with plumbagin, a ROS-inducing agent, against Candida albicans.
| Fungal Species | Agent | MIC Alone (µg/mL) | MIC in Combination with this compound (µg/mL) | Fold Decrease in MIC |
| Candida albicans SC5314 | Plumbagin | 2 | Not explicitly stated, but synergistic effect observed | Not explicitly quantified |
Note: The provided research primarily describes a screening process where this compound was identified as a compound that enhances the antifungal activity of plumbagin, but specific MIC values for the combination are not detailed.[4] Further studies are required to determine the precise quantitative synergistic interactions against a broader range of fungal pathogens.
Experimental Protocols
The following protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for broth microdilution antifungal susceptibility testing.[5][6][7][8]
Protocol 1: Broth Microdilution for Determining Minimum Inhibitory Concentration (MIC) of this compound
This protocol is designed to determine the intrinsic antifungal activity of this compound.
Materials:
-
This compound (analytical grade)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
96-well, U-bottom microtiter plates
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)
-
Sterile saline (0.85%)
-
Spectrophotometer
-
Hemocytometer or other cell counting device
-
Incubator (35°C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to a final concentration of 1 mg/mL.
-
Further dilute the stock solution in RPMI 1640 medium to create a working solution.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of RPMI 1640 medium to all wells of a 96-well plate.
-
Add 100 µL of the this compound working solution to the first well of each row to be tested.
-
Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
-
Inoculum Preparation:
-
For Yeasts (e.g., Candida spp.):
-
Culture the yeast on Sabouraud dextrose agar at 35°C for 24-48 hours.
-
Suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute this suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.
-
-
For Molds (e.g., Aspergillus spp.):
-
Culture the mold on potato dextrose agar at 35°C for 5-7 days until conidia are formed.
-
Harvest the conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80.
-
Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer.
-
-
-
Inoculation and Incubation:
-
Add 100 µL of the final fungal inoculum to each well of the microtiter plate.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Endpoint Determination:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% for azoles, but for novel agents, this may need to be determined visually or spectrophotometrically) compared to the growth control.
-
Protocol 2: Checkerboard Assay for Synergistic Activity
This protocol is used to evaluate the synergistic effect of this compound with an oxidative stress-inducing agent (e.g., plumbagin, menadione, or hydrogen peroxide).
Procedure:
-
Plate Preparation:
-
Prepare a 96-well microtiter plate.
-
Along the x-axis, create serial dilutions of this compound as described in Protocol 1.
-
Along the y-axis, create serial dilutions of the oxidative stress-inducing agent.
-
The result is a matrix of wells containing various concentrations of both compounds.
-
-
Inoculation and Incubation:
-
Prepare and add the fungal inoculum to all wells as described in Protocol 1.
-
Include appropriate growth and sterility controls.
-
Incubate the plates under the same conditions.
-
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula:
-
FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
-
Interpret the results as follows:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Indifference
-
FICI > 4.0: Antagonism
-
-
Visualizations
The following diagrams illustrate the proposed mechanism of action and experimental workflows.
Caption: Mechanism of this compound's synergistic antifungal activity.
Caption: Workflow for in vitro antifungal susceptibility and synergy testing.
References
- 1. This compound Acts as an Antioxidant Ability Inhibitor That Enhances Oxidative Stress Damage to Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound Acts as an Antioxidant Ability Inhibitor That Enhances Oxidative Stress Damage to Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. mdpi.com [mdpi.com]
- 7. Interaction of the antimalarial agents halofantrine and lumefantrine with lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Halofantrine Hydrochloride Solubility for In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Halofantrine hydrochloride. Our aim is to help you overcome common solubility challenges encountered during in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
A1: this compound is a lipophilic compound with poor aqueous solubility.[1] It is practically insoluble in water and phosphate buffer at pH 7.4.[1] Its solubility is significantly better in organic solvents such as dimethyl sulfoxide (DMSO) and methanol.[2] See Table 1 for a summary of solubility data in various solvents.
Q2: I am observing precipitation when I dilute my this compound stock solution into my aqueous cell culture medium. What can I do to prevent this?
A2: This is a common issue due to the low aqueous solubility of this compound. Here are a few troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible, typically below 0.5%, to minimize solvent toxicity to your cells.
-
Pre-warming Medium: Pre-warm your cell culture medium to 37°C before adding the drug stock solution.
-
Rapid Mixing: Add the stock solution to the medium while gently vortexing or swirling to ensure rapid and uniform dispersion.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions in your culture medium.
-
Use of a Surfactant: Consider the use of a biocompatible surfactant, such as Tween 80, at a low concentration in your final dilution to help maintain solubility.
Q3: For how long and at what temperature can I store my this compound stock solution?
A3: Stock solutions of this compound in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[3] It is recommended to prepare fresh working solutions for each experiment and to avoid repeated freeze-thaw cycles of the stock solution.[4]
Q4: Are there any methods to improve the aqueous solubility of this compound for my experiments?
A4: Yes, several formulation strategies can be employed to enhance the aqueous solubility of this compound. These include the preparation of solid dispersions and the formation of inclusion complexes with cyclodextrins.[5][6] These methods can improve the dissolution rate and apparent solubility of the compound in aqueous media.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound will not dissolve in DMSO or methanol. | - Insufficient solvent volume.- Low-quality solvent.- Compound has degraded. | - Increase the solvent volume.- Use fresh, high-purity, anhydrous DMSO or methanol.[3]- Use a fresh vial of this compound. |
| Precipitation occurs immediately upon dilution in aqueous buffer or media. | - Low aqueous solubility exceeded.- Shock precipitation due to rapid solvent change. | - Decrease the final concentration of this compound.- Increase the percentage of co-solvent (e.g., DMSO) if cell type allows.- Add the stock solution to the aqueous medium slowly while vortexing.- Warm the aqueous medium to 37°C before adding the stock solution. |
| Inconsistent results between experiments. | - Instability of the compound in solution.- Precipitation of the compound over time in the assay medium. | - Prepare fresh working solutions for each experiment from a frozen stock.[4]- Visually inspect your assay plates for any signs of precipitation before and after the experiment.- Consider using a formulation with enhanced solubility, such as a cyclodextrin inclusion complex. |
| Observed cellular toxicity at low concentrations of this compound. | - Toxicity of the solvent (e.g., DMSO).- Cardiotoxicity due to HERG channel inhibition. | - Ensure the final solvent concentration is non-toxic to your specific cell line (typically <0.5% for DMSO).- Be aware of the known cardiotoxic effects of this compound, which are mediated through the blockade of the HERG potassium channel.[7][8] |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (% w/v) | Solubility (mg/mL) | Reference(s) |
| Methanol | 0.67% | 6.7 | [1] |
| n-Octanol | 0.4% | 4.0 | [1] |
| Acidified Acetonitrile | 0.4% | 4.0 | [1] |
| Warm Water (50°C) | <0.002% | <0.02 | [1] |
| Water (room temperature) | Practically insoluble | Practically insoluble | [1] |
| Phosphate Buffer (pH 7.4) | Practically insoluble | Practically insoluble | [1] |
| DMSO | >1% | >10 | [2] |
| DMSO | - | 30 (ultrasonication may be needed) | [3] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in DMSO for use in in vitro assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Bring the this compound powder and DMSO to room temperature.
-
Weigh the desired amount of this compound using a calibrated analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube or vial.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL or 30 mg/mL).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or ultrasonication may be used to aid dissolution.[3]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]
Protocol 2: Preparation of a Halofantrine-Cyclodextrin Inclusion Complex (Conceptual)
Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD). This protocol is based on established methods for cyclodextrin inclusion complexation.[6]
Materials:
-
This compound
-
2-hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Distilled water
-
Magnetic stirrer and stir bar
-
Freeze-dryer (lyophilizer)
Procedure:
-
Prepare an aqueous solution of HP-β-CD. The molar ratio of this compound to HP-β-CD will need to be optimized, but a 1:1 molar ratio is a common starting point.
-
Slowly add the this compound powder to the stirring HP-β-CD solution.
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.
-
Freeze the resulting solution, for example, by placing it in a -80°C freezer.
-
Lyophilize the frozen solution using a freeze-dryer until a dry powder is obtained.
-
The resulting powder is the Halofantrine-HP-β-CD inclusion complex, which should exhibit improved aqueous solubility compared to the free drug. The solubility of this complex should be determined experimentally.
Mandatory Visualizations
Caption: Mechanism of Halofantrine-induced cardiotoxicity via HERG channel blockade.
Caption: Workflow for preparing this compound solutions for in vitro assays.
References
- 1. Determination of physicochemical properties of halofantrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. usbio.net [usbio.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of cardiotoxicity of halofantrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of HERG potassium channels by the antimalarial agent halofantrine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Halofantrine Hydrochloride Delivery in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Halofantrine hydrochloride in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary challenges in research?
A1: this compound is a phenanthrene methanol antimalarial drug effective against multidrug-resistant Plasmodium falciparum.[1] Its primary challenges in animal model research stem from its physicochemical properties: it is highly lipophilic and poorly soluble in water, leading to slow, variable, and incomplete absorption after oral administration.[2][3][4] This erratic bioavailability complicates the interpretation of preclinical data.[3]
Q2: What is the known mechanism of action for Halofantrine?
A2: The exact mechanism is not fully understood, but it is believed to be similar to other antimalarials like chloroquine.[5] It likely involves inhibiting the polymerization of heme into hemozoin within the parasite, leading to a build-up of the toxic-free heme, which damages parasite membranes.[5][6] Studies have also shown that Halofantrine binds to plasmepsin, a hemoglobin-degrading enzyme unique to malarial parasites.[7]
Q3: What are the major safety and toxicity concerns associated with Halofantrine administration in animal models?
A3: The most significant safety concern is cardiotoxicity, specifically the prolongation of the QTc interval, which can lead to cardiac arrhythmias.[7][8] This effect is due to the blockage of HERG channels and can be observed even at standard doses.[6][7] Additionally, dose-dependent toxicity has been observed in organs such as the pancreas in Wistar rats.[9] Therefore, careful dose selection and cardiac monitoring are crucial in animal studies.
Q4: How does food intake affect the bioavailability of Halofantrine?
A4: Food, particularly a high-fat meal, significantly increases the absorption and bioavailability of Halofantrine.[1][7] This "food effect" is a critical variable that must be controlled during animal experiments to ensure reproducible results. Experiments should be conducted in either a consistently fasted state or with a standardized meal to minimize variability.[1]
Troubleshooting Guide: Formulation and Delivery
Q5: We are observing low and highly variable plasma concentrations after oral gavage of a simple Halofantrine suspension. What is the likely cause and how can we fix it?
A5: This is a common issue caused by Halofantrine's poor aqueous solubility and erratic absorption.[3] A simple suspension is unlikely to provide adequate or consistent bioavailability.
Recommended Solutions:
-
Advanced Formulations: Transition from a simple suspension to an enabling formulation designed to improve solubility and absorption. Common strategies include Self-Nanoemulsifying Drug Delivery Systems (SNEDDS), Solid Lipid Microparticles (SLMs), and Solid Dispersions.[10][11][12]
-
Control for Food Effect: Standardize the feeding protocol for all animals. Administering the drug with a fatty meal can enhance absorption, but consistency is key.[1] For baseline studies, ensure a consistent fasting period before dosing.
Q6: Our Halofantrine formulation appears to precipitate out of solution upon storage or dilution. How can we improve its stability?
A6: Precipitation indicates that the drug's solubility limit has been exceeded in your vehicle.
Recommended Solutions:
-
Optimize SNEDDS Composition: If using a Self-Nanoemulsifying Drug Delivery System, adjust the ratios of oil, surfactant, and co-solvent to increase the drug-loading capacity and stability.[10][13]
-
Use Solubilizing Agents: The addition of complexing agents like caffeine or nicotinamide has been shown to increase the aqueous solubility of Halofantrine through the formation of water-soluble complexes.[14]
-
Develop Solid Dispersions: Formulating the drug as a solid dispersion with hydrophilic carriers like Crosspovidone or Polyethylene Glycols (PEGs) can prevent precipitation by maintaining the drug in an amorphous state, which enhances dissolution.[12][15]
Troubleshooting Guide: Pharmacokinetics and Toxicity
Q7: We are observing significant cardiotoxicity (QTc prolongation) in our animal model. What steps can we take to mitigate this?
A7: QTc prolongation is a known side effect of Halofantrine.[7] If your formulation enhances bioavailability, you may reach plasma concentrations that induce this effect more readily.
Recommended Solutions:
-
Dose Reduction: The most direct approach is to perform a dose-ranging study to identify a new, lower dose that maintains efficacy while minimizing cardiotoxicity.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate plasma concentration data with the observed cardiotoxic effects. This can help establish a maximum safe plasma concentration (Cmax) to target with your formulation.
-
Avoid Concomitant Medications: Do not co-administer Halofantrine with other drugs known to prolong the QTc interval.[5]
Q8: How do we select the appropriate animal model for Halofantrine pharmacokinetic studies?
A8: The rat is considered a good model for studying the pharmacokinetics of Halofantrine, as the behavior of its enantiomers resembles that seen in humans.[16] Beagle dogs have also been successfully used to study its disposition kinetics.[2] The choice of model should align with the specific research question and the translational relevance to human outcomes.[17]
Data Presentation: Summary of Formulation Strategies and Pharmacokinetics
Table 1: Pharmacokinetic Parameters of Halofantrine in Animal Models with Various Formulations
| Animal Model | Formulation Type | Dose | Cmax (ng/mL) | Tmax (h) | Bioavailability (%) | Reference |
| Male Sprague-Dawley Rats | Oral Suspension | 14 mg/kg | - | - | < 27% | |
| Male Sprague-Dawley Rats | Intravenous (IV) | 2 mg/kg | - | - | 100% (Reference) | |
| Male Sprague-Dawley Rats | SNEDDS | 6.7 mg/kg | 506 ± 112 | 2.8 ± 1.2 | 22.5 ± 6.3 | [10][18] |
| Male Sprague-Dawley Rats | Super-SNEDDS | 6.7 mg/kg | 964 ± 167 | 1.3 ± 0.1 | 32.9 ± 3.6 | [10][18] |
| Beagle Dogs | Intravenous (IV) Infusion | 5 mg/kg | - | - | 100% (Reference) | [2] |
Note: SNEDDS = Self-Nanoemulsifying Drug Delivery System; Super-SNEDDS = Supersaturated SNEDDS.
Table 2: Performance of Different Halofantrine Formulation Strategies
| Formulation Strategy | Key Components / Method | Outcome | Reference |
| Self-Nanoemulsifying Drug Delivery System (SNEDDS) | Soybean oil/Maisine 34-I, Kolliphor RH40, ethanol | Significantly increased Cmax and bioavailability in rats compared to conventional delivery. | [10][18] |
| Solid Lipid Microparticles (SLMs) | Hot homogenization with goat fat, Phospholipon 90H | Achieved high encapsulation efficiency (up to 76.32%) and pH-dependent release. Showed no harmful effects on kidney or liver in mice. | [11][19] |
| Solid Dispersion | Solvent evaporation with Crosspovidone as a carrier | A 1:3 drug-to-carrier ratio showed the best results, with fast-dissolving tablets releasing over 99% of the drug in 20 minutes. | [12] |
| Micronization | Particle size reduction | A micronized formulation led to rapid parasite clearance (mean 34.8 h) and fever clearance (mean 20 h) in human patients, suggesting improved absorption. | [20] |
| Complexation | Caffeine or Nicotinamide | Significantly increased the aqueous solubility of Halofantrine. Caffeine (125 mM) increased solubility from 0.91 to 435 µM. | [14] |
Experimental Protocols
Protocol 1: Preparation of a Self-Nanoemulsifying Drug Delivery System (SNEDDS)
This protocol is adapted from methodologies used in in-vivo rat studies.[10]
-
Materials: this compound, Soybean oil/Maisine 34-I (1:1 ratio), Kolliphor RH40 (surfactant), Ethanol (co-solvent).
-
Preparation of Vehicle: Prepare the SNEDDS vehicle by mixing the oil phase (Soybean oil/Maisine), surfactant (Kolliphor RH40), and co-solvent (Ethanol) in a 55:35:10 w/w percentage ratio.
-
Drug Loading: Weigh the desired amount of this compound and add it to the prepared vehicle. For a standard SNEDDS, this may be 75% of the equilibrium solubility (Seq). For a supersaturated super-SNEDDS, this can be increased to 150% of Seq.[10]
-
Dissolution: Sonicate the mixture for 5-30 minutes to facilitate drug dissolution. For super-SNEDDS, gentle heating (e.g., 60°C for 5 hours) followed by equilibration at 37°C may be required to obtain a clear solution.[10]
-
Characterization: Before in-vivo use, characterize the formulation by diluting it in an aqueous medium (e.g., 1:100) and measuring the resulting nanoemulsion droplet size and polydispersity index (PDI) using dynamic light scattering.
Protocol 2: Preparation of Solid Dispersions by Solvent Evaporation
This protocol is based on a method for improving Halofantrine dissolution.[12]
-
Materials: this compound, a hydrophilic carrier (e.g., Crosspovidone), a suitable solvent (e.g., Methanol).
-
Dissolution: Dissolve both Halofantrine and the carrier (e.g., in a 1:1, 1:2, or 1:3 drug-to-carrier ratio) in the solvent in a beaker.
-
Solvent Evaporation: Remove the solvent by evaporation under reduced pressure using a rotary evaporator. This will leave a solid mass.
-
Pulverization: Pulverize the resulting solid mass and pass it through a fine mesh sieve (e.g., #60) to obtain a uniform powder.
-
Characterization: Characterize the solid dispersion using techniques like Fourier-Transform Infrared (FTIR) spectroscopy to check for drug-carrier interactions and in-vitro dissolution studies (e.g., in a pH 6.8 buffer) to confirm enhanced drug release compared to the pure drug.[12]
Protocol 3: In-Vivo Pharmacokinetic Study in a Rat Model
This protocol outlines a general procedure for evaluating your Halofantrine formulation.
-
Animals: Use male Sprague-Dawley rats (or another appropriate model) with cannulated jugular veins for ease of blood sampling.[16][21] Acclimatize animals before the study.
-
Dosing and Feeding: Based on your experimental design, either fast the animals overnight or provide a standardized meal before dosing. Administer the prepared formulation (e.g., SNEDDS) via oral gavage at the target dose (e.g., 6.7 mg/kg).[10]
-
Blood Sampling: Collect blood samples (approx. 0.2-0.3 mL) from the jugular vein cannula at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).
-
Plasma Preparation: Immediately process the blood samples by centrifuging to separate the plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of Halofantrine in the plasma samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including Cmax, Tmax, and Area Under the Curve (AUC), to determine the bioavailability of your formulation.
Mandatory Visualizations
Caption: Troubleshooting workflow for poor Halofantrine bioavailability.
Caption: SNEDDS formulation and mechanism of action in the GI tract.
Caption: Workflow for Solid Dispersion preparation via solvent evaporation.
References
- 1. Clinical pharmacokinetics of halofantrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Halofantrine. A review of its antimalarial activity, pharmacokinetic properties and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 5. go.drugbank.com [go.drugbank.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Halofantrine - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. The Effect of Digestion and Drug Load on Halofantrine Absorption from Self-nanoemulsifying Drug Delivery System (SNEDDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 13. Formulation and Evaluation of Self-Nanoemulsifying Drug Delivery System Derived Tablet Containing Sertraline - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ijmsdr.org [ijmsdr.org]
- 16. Pharmacokinetics of halofantrine in the rat: stereoselectivity and interspecies comparisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Structured Approach to Optimizing Animal Model Selection for Human Translation: The Animal Model Quality Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Effect of Digestion and Drug Load on Halofantrine Absorption from Self-nanoemulsifying Drug Delivery System (SNEDDS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Formulation, in vitro and in vivo evaluation of halofantrine-loaded solid lipid microparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A new micronized formulation of this compound in the treatment of acute Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Lymphatic transport of halofantrine in the triple-cannulated anesthetized rat model: effect of lipid vehicle dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Bioavailability of Halofantrine Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Halofantrine hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to its poor bioavailability.
Understanding the Challenge: The Poor Bioavailability of Halofantrine
This compound is an antimalarial agent characterized by its low aqueous solubility and high lipophilicity, leading to erratic and incomplete absorption from the gastrointestinal tract.[1][2] Its bioavailability is further complicated by a significant food effect, where administration with a high-fat meal can dramatically, yet variably, increase its absorption.[1] This unpredictable pharmacokinetic profile poses a significant hurdle in research and clinical settings.
This guide will walk you through the underlying causes of poor bioavailability and provide actionable strategies and detailed protocols to enhance the absorption of Halofantrine in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor bioavailability of this compound?
A1: The poor bioavailability of this compound stems from several key physicochemical and physiological factors:
-
Low Aqueous Solubility: Halofantrine is practically insoluble in water, which is a major rate-limiting step for its dissolution in gastrointestinal fluids prior to absorption.
-
High Lipophilicity: While being lipophilic is necessary for crossing cell membranes, its very high lipophilicity can lead to poor wetting and partitioning into the aqueous phase for dissolution.
-
First-Pass Metabolism: Halofantrine is metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system, which can reduce the amount of active drug reaching systemic circulation.[3][4]
-
Intestinal Lymphatic Transport: As a highly lipophilic drug, a significant portion of absorbed Halofantrine is transported via the intestinal lymphatic system. This pathway is influenced by the presence of dietary lipids, contributing to the food effect.[5][6][7][8]
Q2: How significant is the food effect on Halofantrine's bioavailability?
A2: The food effect is substantial and highly variable. Co-administration with a fatty meal can increase the bioavailability of Halofantrine by 3 to 5 times, and in some studies, up to 12-fold.[1] This is attributed to the increased solubilization of the drug in the presence of bile salts and dietary lipids, which form micelles that can encapsulate the lipophilic drug molecules, enhancing their dissolution and subsequent absorption.
Q3: What are the main formulation strategies to improve the bioavailability of Halofantrine?
A3: Several formulation strategies can be employed to overcome the poor solubility and enhance the bioavailability of Halofantrine. These include:
-
Solid Dispersions: Dispersing Halofantrine in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate by reducing particle size and improving wettability.
-
Nanoparticle Formulations: Reducing the particle size of Halofantrine to the nanometer range dramatically increases the surface area-to-volume ratio, leading to a faster dissolution rate.
-
Lipid-Based Formulations (e.g., SEDDS): Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water emulsions upon gentle agitation in the gastrointestinal fluids. These formulations can maintain the drug in a solubilized state, facilitating its absorption.
Troubleshooting Guides
Issue 1: Low and Variable Drug Levels in Pharmacokinetic Studies
If you are observing low and inconsistent plasma concentrations of Halofantrine in your animal studies, consider the following troubleshooting steps:
Potential Cause & Solution Workflow
References
- 1. Clinical pharmacokinetics of halofantrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation and in vitro evaluation of solid dispersions of halofantrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. An investigation of the interaction between halofantrine, CYP2D6 and CYP3A4: studies with human liver microsomes and heterologous enzyme expression systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indirect Modeling of Post-Prandial Intestinal Lymphatic Uptake of Halofantrine Using PBPK Approaches: Limitations and Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Intestinal lymphatic transport for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating QT Prolongation with Halofantrine Hydrochloride in Laboratory Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating methods to mitigate QT prolongation induced by Halofantrine hydrochloride in laboratory settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound causes QT prolongation?
A1: this compound prolongs the QT interval primarily by blocking the human Ether-à-go-go-Related Gene (hERG) potassium channel. This channel is responsible for the rapid delayed rectifier potassium current (IKr), a crucial component of phase 3 cardiac action potential repolarization. By inhibiting IKr, Halofantrine delays ventricular repolarization, leading to a prolongation of the action potential duration and, consequently, the QT interval on an electrocardiogram (ECG).
Q2: Are there any known metabolites of Halofantrine that contribute to or mitigate QT prolongation?
A2: The major metabolite of Halofantrine is N-desbutylhalofantrine. Both Halofantrine and N-desbutylhalofantrine have been shown to block hERG K+ channels in a concentration-dependent manner. While some early in vivo studies suggested N-desbutylhalofantrine had a minimal effect on the QT interval, more direct patch-clamp studies have confirmed its potent hERG blocking activity, indicating that the safety margin gained with this metabolite concerning cardiotoxicity is minimal.
Q3: Has co-administration of other drugs been shown to worsen Halofantrine-induced QT prolongation in lab models?
A3: Yes, co-administration with drugs that inhibit the cytochrome P450 3A4 (CYP3A4) enzyme can potentiate Halofantrine-induced QT prolongation. Mefloquine, for example, has been shown to inhibit the metabolism of Halofantrine, leading to higher plasma concentrations and a more pronounced prolongation of the QTc interval in rabbit models.
Troubleshooting Guide: Confirmed Mitigation Strategy
Issue: Significant QT prolongation observed in an in vivo rat model following Halofantrine administration.
Mitigation Strategy: Formulation of Halofantrine in Poly-epsilon-caprolactone (PCL) Nanocapsules
Encapsulating Halofantrine in PCL nanocapsules has been demonstrated to significantly reduce its cardiotoxic effects, including QT interval prolongation, in Wistar rats. This formulation likely alters the drug's distribution and release kinetics, reducing the peak plasma concentration and subsequent impact on cardiac ion channels.
| Parameter | Halofantrine HCl Solution (100 mg/kg) | Halofantrine-Loaded Nanocapsules (100 mg/kg) | Halofantrine HCl Solution (150 mg/kg) | Halofantrine-Loaded Nanocapsules (150 mg/kg) |
| QT Interval Prolongation | Significant Prolongation | Significantly Reduced (P<0.001) | Pronounced Prolongation | Significantly Reduced (P<0.001) |
| PR Interval Prolongation | Significant Prolongation | Significantly Reduced (P<0.001) | Pronounced Prolongation | Significantly Reduced (P<0.001) |
| Effect on Heart Rate | Pronounced Bradycardia | Reduced by 58% | Severe Bradycardia | Reduced by 75% |
| Effect on Blood Pressure | Severe Hypotension | Effect Mitigated | Severe Hypotension leading to death | Effect Mitigated |
This protocol is based on the interfacial deposition of a pre-formed polymer method.
-
Organic Phase Preparation:
-
Dissolve 100 mg of poly-epsilon-caprolactone (PCL) and 10 mg of Halofantrine base in 27 mL of acetone.
-
Add 0.075 mL of sorbitan monostearate to the organic solution.
-
-
Aqueous Phase Preparation:
-
Prepare 53 mL of an aqueous solution containing 77 mg of polysorbate 80.
-
-
Nanocapsule Formation:
-
Pour the organic phase into the aqueous phase under moderate magnetic stirring.
-
Allow the mixture to stir for 10 minutes.
-
-
Solvent Evaporation and Concentration:
-
Evaporate the acetone and excess water under reduced pressure at 45°C.
-
Concentrate the suspension to a final volume of 10 mL. This results in a Halofantrine concentration of approximately 1.0 mg/mL.
-
-
Characterization:
-
Determine the particle size and zeta potential using dynamic light scattering.
-
Quantify the encapsulation efficiency using a suitable analytical method such as HPLC after separating the free drug from the nanocapsules.
-
Nanocapsule preparation workflow.
Troubleshooting Guide: Investigational Pharmacological Strategies
The following strategies are based on established mechanisms for mitigating QT prolongation caused by other hERG-blocking drugs. Their efficacy specifically against Halofantrine has not been definitively established in published literature and should be considered investigational.
Issue: Halofantrine-induced hERG channel blockade in patch-clamp experiments.
Potential Mitigation Strategy 1: Co-application of a hERG Channel Activator/Potassium Channel Opener
A logical approach to counteract the inhibitory effect of Halofantrine on IKr is to introduce an agent that increases potassium channel activity.
-
Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK-293 or CHO cells).
-
Electrophysiology:
-
Perform whole-cell patch-clamp recordings at physiological temperature (35-37°C).
-
Use a borosilicate glass pipette with a resistance of 2-4 MΩ when filled with the internal solution.
-
Internal Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES (pH 7.2 with KOH).
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES (pH 7.4 with NaOH).
-
-
Voltage Protocol:
-
Hold the cell at a potential of -80 mV.
-
Depolarize to +20 mV for 2 seconds to activate and then inactivate the hERG channels.
-
Repolarize to -50 mV for 2 seconds to elicit the hERG tail current.
-
-
Drug Application:
-
Establish a stable baseline recording of the hERG current.
-
Perfuse the cell with a known concentration of Halofantrine until a steady-state block is achieved.
-
In the continued presence of Halofantrine, co-perfuse with increasing concentrations of a potassium channel opener (e.g., nicorandil, pinacidil) or a specific hERG channel activator.
-
Measure the reversal or partial reversal of the Halofantrine-induced block on the tail current amplitude.
-
Mechanism of Halofantrine and K+ channel opener interaction.
Potential Mitigation Strategy 2: Co-application of a Calcium Channel Blocker
Some QT-prolonging drugs exhibit a reduced pro-arrhythmic risk if they also block L-type calcium channels (ICa,L). This is because a reduction in the inward calcium current can shorten the action potential plateau, counteracting the effect of IKr blockade.
-
Heart Preparation:
-
Isolate the heart from a suitable animal model (e.g., guinea pig, rabbit) and cannulate the aorta.
-
Initiate retrograde perfusion with Krebs-Henseleit solution (oxygenated with 95% O2/5% CO2, maintained at 37°C).
-
-
Data Acquisition:
-
Place ECG electrodes on the heart surface to record a pseudo-ECG.
-
Allow the heart to stabilize for at least 20 minutes.
-
-
Drug Perfusion:
-
Record baseline ECG and measure the QT interval (corrected using an appropriate formula for the species, e.g., Bazett's or Fridericia's).
-
Perfuse the heart with a concentration of Halofantrine known to cause significant QT prolongation.
-
Once a stable prolongation is observed, co-perfuse with a calcium channel blocker (e.g., verapamil).
-
Monitor for any shortening of the QT interval.
-
Ionic current balance in QT mitigation.
Technical Support Center: Stabilizing Halofantrine Hydrochloride in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for stabilizing Halofantrine hydrochloride (HF HCl) in aqueous solutions for experimental use.
Troubleshooting Guide
This guide addresses common issues encountered when preparing and storing aqueous solutions of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation upon addition to aqueous buffer | Poor aqueous solubility of HF HCl. this compound is practically insoluble in water and neutral pH buffers.[1][2] | 1. Lower the pH: Halofantrine is a weak base with a pKa of approximately 8.18.[1] Lowering the pH of the aqueous solution to below its pKa will increase its solubility. Start with a buffer of pH 4-5. 2. Use a co-solvent: Prepare a stock solution in an organic solvent like DMSO (up to 30 mg/mL with sonication) or methanol (0.67% w/v) and then dilute it into your aqueous medium.[1][3] Be mindful of the final solvent concentration in your experiment. 3. Complexation with cyclodextrins: Utilize 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) to form an inclusion complex, which significantly enhances aqueous solubility.[4][5] See the detailed protocol below. |
| Cloudiness or precipitation over time | Drug degradation or exceeding solubility limit. Changes in temperature or pH can affect solubility and stability. Desbutylhalofantrine, a major metabolite, is known to degrade under alkaline conditions.[6] | 1. Verify pH: Ensure the pH of your solution remains stable over time. Buffer systems are crucial for maintaining a consistent pH.[7][8] 2. Store properly: Store stock solutions at -20°C or -80°C to minimize degradation.[3] For aqueous solutions, refrigeration at 4°C may be suitable for short-term storage, but stability should be verified. 3. Avoid high pH: For long-term stability in aqueous solutions, avoid alkaline conditions. For some specific formulations like nano-emulsions, a high pH (9-11) might be required for the stability of the entire system, but this may not be suitable for simple aqueous solutions.[9] |
| Inconsistent experimental results | Inaccurate drug concentration. This could be due to incomplete dissolution or degradation of the drug. | 1. Ensure complete dissolution: Visually inspect the solution for any particulate matter. Sonication can aid in dissolving the compound, especially in DMSO.[10] 2. Quantify the concentration: Use an analytical method like HPLC-UV to verify the concentration of your final working solution.[11][12][13] 3. Prepare fresh solutions: Due to potential stability issues, it is recommended to prepare fresh aqueous solutions for each experiment. |
| Difficulty in preparing a concentrated aqueous stock solution | Inherent low water solubility of HF HCl. | 1. Utilize cyclodextrins: The use of HP-β-CD is a highly effective method to significantly increase the aqueous concentration of HF HCl.[4][5][14] 2. Solid dispersion technique: For drug development purposes, creating a solid dispersion of HF HCl with a hydrophilic carrier can enhance its dissolution rate and solubility.[15][16] |
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common solvents?
A1: this compound is a lipophilic drug with very low aqueous solubility.[1] Its solubility in various solvents is summarized in the table below.
| Solvent | Solubility (% w/v) | Solubility (mg/mL) | Classification |
| Water (room temp) | Practically Insoluble | < 0.1 | Practically Insoluble |
| Water (50°C) | < 0.002% | < 0.02 | Practically Insoluble |
| Phosphate Buffer (pH 7.4) | Practically Insoluble | < 0.1 | Practically Insoluble |
| Methanol | 0.67% | 6.7 | Slightly Soluble |
| n-Octanol | 0.4% | 4.0 | Slightly Soluble |
| Acidified Acetonitrile | 0.4% | 4.0 | Slightly Soluble |
| DMSO | - | ~30 mg/mL (with sonication) | - |
Data compiled from multiple sources.[1][2][10]
Q2: How does pH affect the stability and solubility of this compound?
A2: As a weak base with a pKa of around 8.18, the solubility of this compound is pH-dependent.[1] In acidic conditions (pH < pKa), the molecule will be protonated and more soluble in aqueous media. Conversely, in neutral to alkaline conditions, it will be in its less soluble free base form. While some complex formulations like fat nano-emulsions require a high pH for the stability of the overall formulation, this can lead to the degradation of halofantrine and its metabolites.[6][9] Therefore, for simple aqueous solutions, a slightly acidic pH is generally recommended to improve solubility and stability.
Q3: What are cyclodextrins and how do they improve the solubility of this compound?
A3: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[17] They can encapsulate poorly water-soluble drug molecules, like halofantrine, into their hydrophobic core, forming a water-soluble inclusion complex.[18][19] This complexation effectively increases the apparent aqueous solubility of the drug. Studies have shown that 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is particularly effective, forming a 1:1 stoichiometric complex with this compound and significantly enhancing its solubility and dissolution rate.[4][5]
Q4: Can I use sonication to dissolve this compound?
A4: Yes, sonication is recommended, particularly when preparing stock solutions in viscous solvents like DMSO, to ensure complete dissolution.[10]
Q5: How should I store my this compound solutions?
A5: For long-term stability, stock solutions prepared in solvents like DMSO should be stored at -20°C or -80°C in sealed containers, protected from moisture.[3] Aqueous working solutions should ideally be prepared fresh before each experiment. If short-term storage is necessary, they should be kept at 4°C and protected from light, though their stability under these conditions should be experimentally verified.
Experimental Protocols
Protocol 1: Preparation of an Aqueous Solution of this compound using HP-β-Cyclodextrin
This protocol describes a method to enhance the aqueous solubility of this compound through complexation with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound (HF HCl)
-
2-hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired aqueous buffer
-
Magnetic stirrer and stir bar
-
Volumetric flasks
-
Analytical balance
Procedure:
-
Determine the required concentrations: Decide on the final desired concentration of HF HCl and the molar ratio of HF HCl to HP-β-CD. A 1:1 molar ratio has been shown to be effective.[4]
-
Prepare the HP-β-CD solution: Weigh the required amount of HP-β-CD and dissolve it completely in the desired volume of deionized water or buffer in a volumetric flask. Use a magnetic stirrer to aid dissolution.
-
Add this compound: Weigh the required amount of HF HCl. Slowly add the HF HCl powder to the stirring HP-β-CD solution.
-
Allow for complexation: Continue stirring the mixture at room temperature for at least 24 hours to ensure complete complexation and equilibration. The solution should become clear as the inclusion complex forms.
-
Filter the solution (optional but recommended): To remove any undissolved drug, filter the solution through a 0.22 µm syringe filter.
-
Verify the concentration: It is highly recommended to determine the final concentration of HF HCl in the solution using a validated analytical method such as HPLC-UV.
Visualizations
Caption: Workflow for preparing a stabilized aqueous solution of Halofantrine HCl using HP-β-CD.
Caption: Troubleshooting flowchart for Halofantrine HCl precipitation in aqueous solutions.
References
- 1. Determination of physicochemical properties of halofantrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Dissolution properties and characterization of halofantrine-2-hyd...: Ingenta Connect [ingentaconnect.com]
- 6. A simplified liquid chromatography assay for the quantitation of halofantrine and desbutylhalofantrine in plasma and identification of a degradation product of desbutylhalofantrine formed under alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 8. researchgate.net [researchgate.net]
- 9. The role of lecithin degradation on the pH dependent stability of halofantrine encapsulated fat nano-emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | TargetMol [targetmol.com]
- 11. Comparative determination of halofantrine tablets by titrimetry, spectrophotometry and liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measurement of halofantrine and its major metabolite desbutylhalofantrine in plasma and blood by high-performance liquid chromatography: a new methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis of the antimalarial drug halofantrine and its major metabolite N-desbutylhalofantrine in human plasma by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. juliet84.free.fr [juliet84.free.fr]
- 19. zh-cyclodextrins.com [zh-cyclodextrins.com]
Enhancing Halofantrine hydrochloride absorption in preclinical oral formulations
Technical Support Center: Enhancing Halofantrine Hydrochloride Oral Absorption
Welcome to the technical support center for preclinical oral formulation of this compound (HF HCl). Halofantrine is a Biopharmaceutics Classification System (BCS) Class II compound, characterized by high permeability but low aqueous solubility.[1][2] This low solubility is the primary barrier to effective oral absorption, leading to erratic bioavailability, which is further influenced by factors like food intake.[2][3]
This resource provides troubleshooting guidance and answers to frequently asked questions for researchers and formulation scientists working to overcome these challenges.
Troubleshooting Guide
This section addresses specific experimental issues you may encounter.
Problem 1: Low in vivo exposure (AUC/Cmax) despite promising in vitro dissolution.
-
Question: My new formulation (e.g., a solid dispersion) shows significantly enhanced dissolution compared to the pure drug substance in vitro, but the pharmacokinetic (PK) study in rats still resulted in low and variable plasma concentrations. What could be the cause?
-
Answer: This is a common challenge known as poor in vitro-in vivo correlation (IVIVC). Several factors could be at play:
-
In vivo Precipitation: Your formulation may create a supersaturated state in the gastrointestinal (GI) tract, which is excellent for absorption. However, if this state is not maintained, the drug can rapidly precipitate into a less soluble, poorly absorbable form.[4] The presence of bile salts and other GI fluids can either help maintain solubility or trigger precipitation, depending on the formulation.
-
Inadequate Solubilization: Lipid-based formulations are particularly effective for lipophilic drugs like halofantrine because they can mimic the effect of a high-fat meal, which is known to enhance its absorption.[3][5] These formulations utilize the body's natural lipid absorption pathways. If your formulation does not form stable micelles or emulsions upon digestion, the drug may not remain solubilized at the site of absorption.[6]
-
Preclinical Model Limitations: The GI physiology of the animal model (e.g., rat, dog) can differ significantly from humans in terms of pH, transit time, and enzymatic activity.[7] A formulation that works in one species may not translate to another.
-
-
Troubleshooting Steps:
-
Re-evaluate Formulation: For solid dispersions, ensure the chosen polymer is adequate to inhibit crystallization in vivo. For lipid-based systems, verify that the components can form stable emulsions or microemulsions in simulated intestinal fluids.[8]
-
Conduct In Vitro Digestion Models: Use lipolysis models to simulate how a lipid-based formulation will behave in the intestine. This can predict whether the drug will remain in a solubilized state after enzymatic digestion.[9]
-
Modify the Animal Study Protocol: Consider the effect of food. Since halofantrine absorption is enhanced with fatty food, conducting the study in fed animals (using a controlled, high-fat meal) might improve absorption and reduce variability, providing a better reflection of potential clinical performance.[3]
-
Problem 2: High inter-animal variability in pharmacokinetic data.
-
Question: My PK study results show a very high standard deviation in AUC and Cmax values across the treatment group. How can I reduce this variability to get a clearer picture of my formulation's performance?
-
Answer: High inter-individual variation is a known characteristic of halofantrine absorption.[3] While some variability is inherent, it can be exacerbated by formulation and study design issues.
-
Erratic Gastric Emptying: Differences in gastric emptying time between animals can lead to significant variations in the rate and extent of drug absorption, especially for formulations whose performance depends on reaching the small intestine.
-
Inconsistent Dosing: For suspension or viscous formulations, ensuring each animal receives the exact intended dose can be challenging. Inaccurate dosing is a common source of variability.
-
Physiological Differences: Minor differences in the health or stress levels of the animals can impact GI motility and secretions, affecting drug absorption.[10]
-
-
Troubleshooting Steps:
-
Refine the Formulation: Aim for a solution or a finely dispersed system (like a microemulsion or nanosuspension) to minimize dependencies on dissolution and gastric emptying. Lipid-based self-emulsifying drug delivery systems (SEDDS) are designed to form fine emulsions upon contact with GI fluids, which can lead to more consistent absorption.[9]
-
Standardize the Dosing Procedure: Use precise oral gavage techniques. For suspensions, ensure they are thoroughly re-suspended before each dose is drawn. For viscous formulations, consider using positive displacement pipettes.
-
Control Study Conditions: Ensure all animals are properly fasted (if a fasted study is intended) for a consistent period. Acclimatize animals to the procedure to reduce stress. Administering the formulation with a small, consistent amount of a liquid vehicle can help normalize transit.
-
Frequently Asked Questions (FAQs)
Q1: What are the most promising formulation strategies for enhancing halofantrine absorption?
A1: Given halofantrine's BCS Class II properties, the primary goal is to enhance its solubility and dissolution rate in the GI tract. The most successful strategies include:
-
Lipid-Based Formulations: These are highly suitable for lipophilic drugs.[11] Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) or proliposomal formulations can significantly increase oral absorption.[5][12] A study using a proliposomal formulation in rats showed a 41-47% increase in AUC and a 90-100% increase in Cmax compared to a standard suspension.[13]
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier at an amorphous state.[14] This prevents the drug from crystallizing, thereby increasing its aqueous solubility and dissolution rate.[1][8] Studies in beagle dogs with solid dispersions of halofantrine showed a five- to seven-fold improvement in absolute oral bioavailability compared to the commercial tablet.[8]
-
Particle Size Reduction (Nanosuspensions): Reducing the particle size to the nanometer range increases the surface area available for dissolution.[15] This can be an effective strategy, though it may be less effective than solubility-enhancing formulations if the drug's solubility is extremely low.
Q2: How do I choose between a lipid-based formulation and a solid dispersion?
A2: The choice depends on the drug's specific properties and your development goals.
-
Choose a Lipid-Based Formulation if:
-
Choose a Solid Dispersion if:
-
The drug can be converted into a stable amorphous form.
-
A solid dosage form (e.g., powder-filled capsule or tablet) is the desired final presentation.
-
The required dose is not excessively high, as solid dispersions can have high excipient loads.[17]
-
Q3: What are the critical quality attributes (CQAs) to monitor for these advanced formulations?
A3: For preclinical formulations, key CQAs include:
-
For Lipid-Based Formulations:
-
Drug Solubility in Vehicle: Ensure the drug remains dissolved during storage.
-
Emulsion Droplet Size: Upon dispersion in aqueous media, the droplet size should ideally be in the nanometer range for microemulsions to ensure rapid dissolution.
-
Physical Stability: Check for signs of drug precipitation or phase separation upon storage.
-
-
For Solid Dispersions:
-
Amorphous State: Confirm the absence of crystallinity using techniques like X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).[14]
-
In Vitro Dissolution Rate: The formulation should show a significant and sustained increase in dissolution compared to the crystalline drug.
-
Physical Stability: Monitor for recrystallization over time, especially under stressed temperature and humidity conditions.[14]
-
Data Presentation: Pharmacokinetic Parameters
The following tables summarize pharmacokinetic data from preclinical studies on different halofantrine formulations.
Table 1: Pharmacokinetic Parameters of Halofantrine in Rats with a Proliposomal Formulation [12][13]
| Formulation Type | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability Increase (vs. Control) |
| HF HCl in 1% Methylcellulose (Control) | 7 | ~150-200 | ~2500-3000 | - |
| Encapsulated Proliposomal Formulation | 7 | ~300-400 | ~3500-4400 | ~41-47% (AUC), ~90-100% (Cmax) |
Table 2: Bioavailability of Halofantrine Solid Dispersions in Fasted Beagles [8]
| Formulation Type | Carrier | Absolute Oral Bioavailability | Fold-Increase (vs. Tablet) |
| Commercial Tablet | - | ~5-7% | - |
| Solid Dispersion | Polyethylene Glycol 6000 | ~25-35% | ~5-7x |
| Solid Dispersion | Vitamin E TPGS | ~25-35% | ~5-7x |
| Solid Dispersion | Gelucire 44/14 / Vitamin E TPGS | ~25-35% | ~5-7x |
Experimental Protocols
Protocol 1: Preparation of Halofantrine Solid Dispersion (Fusion Method) [8]
-
Selection of Carrier: Choose a hydrophilic carrier such as Polyethylene Glycol (PEG) 6000, Vitamin E TPGS, or Gelucire 44/14.
-
Mixing: Accurately weigh Halofantrine HCl and the carrier in the desired ratio (e.g., 1:4 drug-to-carrier).
-
Melting: Place the physical mixture in a glass container and heat it in a water bath or on a hot plate until the carrier melts completely and a clear, homogenous liquid is formed. Stir gently to ensure uniform distribution of the drug.
-
Cooling: Rapidly cool the molten mixture by placing the container in an ice bath. This rapid cooling (quenching) is crucial to solidify the mixture into an amorphous state and prevent drug recrystallization.
-
Pulverization and Sieving: Once solidified, scrape the material, pulverize it using a mortar and pestle, and pass the resulting powder through a sieve to obtain a uniform particle size.
-
Characterization: Analyze the resulting powder using DSC and XRPD to confirm the amorphous nature of the dispersed drug.
Protocol 2: In Vivo Pharmacokinetic Study in Rats [12][13]
-
Animal Model: Use male Sprague-Dawley rats (250-300g). House the animals under standard conditions and fast them overnight (approx. 12 hours) before dosing, with free access to water.
-
Formulation Preparation:
-
Control Group: Prepare a suspension of Halofantrine HCl powder in a 1% methylcellulose solution.
-
Test Group: Prepare the test formulation (e.g., proliposomal formulation, solid dispersion) suspended or dissolved in an appropriate vehicle.
-
-
Dosing: Administer the formulations via oral gavage at a target dose (e.g., 7 mg/kg of halofantrine).
-
Blood Sampling: Collect serial blood samples (approx. 0.25 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48 hours post-dose) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of halofantrine in the plasma samples using a validated HPLC method.
-
Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using non-compartmental analysis software.
Visualizations
Caption: Workflow for developing and testing oral formulations of Halofantrine HCl.
Caption: Logic of formulation strategies to overcome poor solubility of Halofantrine HCl.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. Determination of physicochemical properties of halofantrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics of halofantrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 6. LIPID-BASED DELIVERY - Are Lipid-Based Drug Delivery Systems in Your Formulation Toolbox? [drug-dev.com]
- 7. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The formulation of Halofantrine as either non-solubilizing PEG 6000 or solubilizing lipid based solid dispersions: physical stability and absolute bioavailability assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. What are the factors affecting the bioavailability of oral drugs? [synapse.patsnap.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Enhanced oral absorption of halofantrine enantiomers after encapsulation in a proliposomal formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preparation and in vitro evaluation of solid dispersions of halofantrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
Halofantrine Hydrochloride Demonstrates Superior Efficacy Over Chloroquine Against Resistant Plasmodium Strains
For Immediate Release
[City, State] – In the ongoing battle against drug-resistant malaria, comparative data underscores the superior efficacy of halofantrine hydrochloride over chloroquine in treating infections caused by resistant Plasmodium strains. This guide provides a comprehensive analysis of the performance of these two antimalarial agents, supported by experimental data, for researchers, scientists, and drug development professionals.
Halofantrine, a phenanthrene methanol compound, has consistently shown effectiveness against multidrug-resistant P. falciparum, including strains resistant to chloroquine.[1][2] In contrast, the clinical utility of chloroquine, once a frontline antimalarial, has been severely diminished due to the widespread emergence of resistant parasite strains.[3][4]
Comparative Efficacy: In Vitro and In Vivo Studies
A critical measure of antimalarial drug efficacy is the 50% inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit the in vitro growth of the parasite by 50%. Studies have demonstrated that chloroquine-resistant isolates of P. falciparum are more susceptible to halofantrine.
One study comparing the in vitro activity of halofantrine against 76 African isolates of P. falciparum found that chloroquine-resistant isolates were significantly more susceptible to halofantrine (mean IC50 of 1.14 nM) compared to chloroquine-susceptible isolates (mean IC50 of 2.62 nM).[5][6] This suggests a negative correlation between chloroquine resistance and halofantrine susceptibility.[5]
| Drug | P. falciparum Strain | Mean IC50 (nM) |
| Halofantrine | Chloroquine-Resistant (n=47) | 1.14[5][6] |
| Chloroquine-Susceptible (n=29) | 2.62[5][6] | |
| Chloroquine | Chloroquine-Resistant (n=47) | - |
| Chloroquine-Susceptible (n=29) | - | |
| Quinine | Chloroquine-Resistant (n=47) | 234[5][6] |
| Chloroquine-Susceptible (n=29) | 147[5][6] | |
| Mefloquine | Chloroquine-Resistant (n=47) | 3.20[5][6] |
| Chloroquine-Susceptible (n=29) | 7.16[5][6] |
Table 1: In vitro activity of halofantrine, quinine, and mefloquine against chloroquine-resistant and chloroquine-susceptible P. falciparum isolates.[5][6]
Clinical trials have further substantiated the efficacy of halofantrine in regions with prevalent chloroquine resistance. A study in Gabon, an area with known chloroquine-resistant malaria, demonstrated a 100% cure rate by day 28 in patients treated with micronized halofantrine.[7] In contrast, a combination of chloroquine and doxycycline showed a significantly lower cure rate of 75%.[7] Another study in Nigerian children with acute uncomplicated falciparum malaria reported a 96% cure rate for both halofantrine and a combination of chloroquine plus chlorpheniramine, indicating halofantrine's effectiveness against chloroquine-resistant strains.[8][9]
Experimental Protocols
The following is a detailed methodology for a key in vitro experiment cited in this guide.
Isotopic Semimicro Drug Susceptibility Test
This assay is utilized to determine the in vitro susceptibility of P. falciparum isolates to various antimalarial drugs.
Materials:
-
RPMI 1640 medium
-
Hypoxanthine
-
Gentamicin
-
Human serum
-
[3H]-hypoxanthine
-
96-well microtiter plates
-
P. falciparum isolates
-
Antimalarial drugs (Halofantrine, Chloroquine, etc.)
Procedure:
-
Prepare complete medium by supplementing RPMI 1640 with hypoxanthine, gentamicin, and human serum.
-
Serially dilute the antimalarial drugs in the complete medium in 96-well microtiter plates.
-
Synchronize parasite cultures to the ring stage.
-
Add the parasitized erythrocytes to each well of the microtiter plates to achieve a final hematocrit of 1.5% and a parasitemia of 0.2-0.5%.
-
Incubate the plates for 24 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Add [3H]-hypoxanthine to each well and incubate for an additional 18-24 hours.
-
Harvest the contents of the wells onto glass fiber filters and measure the incorporation of [3H]-hypoxanthine using a liquid scintillation counter.
-
The 50% inhibitory concentration (IC50) is determined by a nonlinear regression analysis of the dose-response curves.
Mechanisms of Action and Resistance
The proposed mechanism of action for both halofantrine and chloroquine involves the inhibition of hemozoin formation in the parasite's digestive vacuole.[1][2][3] This process is crucial for the parasite as it detoxifies the heme released during hemoglobin digestion.
Chloroquine:
-
Action: Chloroquine, a weak base, accumulates in the acidic food vacuole of the parasite.[3] It binds to heme (ferriprotoporphyrin IX), preventing its polymerization into hemozoin.[10] The resulting accumulation of free heme is toxic to the parasite, leading to membrane damage and cell death.[10]
-
Resistance: Chloroquine resistance is primarily associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein located on the digestive vacuole membrane.[11][12] These mutations enable the transporter to actively efflux chloroquine from the vacuole, reducing its concentration at the target site.[11][12]
Halofantrine:
-
Action: Similar to chloroquine, halofantrine is believed to form toxic complexes with ferriprotoporphyrin IX, damaging the parasite's membrane.[1][2] It acts as a blood schizonticide, effective against the erythrocytic stages of the parasite.[2]
-
Resistance: While the exact mechanisms are not as well-defined as for chloroquine, mutations in the P. falciparum multidrug resistance 1 (PfMDR1) transporter have been implicated in modulating susceptibility to halofantrine.[11]
Conclusion
The available data strongly indicates that this compound is a more effective treatment than chloroquine for malaria caused by resistant Plasmodium strains. Its distinct mechanism of action and efficacy in the face of chloroquine resistance make it a valuable tool in the management of multidrug-resistant malaria. However, it is important to note that halofantrine has been associated with cardiotoxicity, specifically QT prolongation, and its use should be carefully considered and monitored.[13] Continued research and development of new antimalarial agents with novel mechanisms of action remain critical to combat the evolving threat of drug resistance.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Halofantrine | C26H30Cl2F3NO | CID 37393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug Resistance in the Malaria-Endemic World | Malaria | CDC [cdc.gov]
- 5. In vitro activity of halofantrine and its relationship to other standard antimalarial drugs against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ajtmh.org [ajtmh.org]
- 7. Comparison of micronized halofantrine with chloroquine-antibiotic combinations for treating Plasmodium falciparum malaria in adults from Gabon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative efficacy of chloroquine plus chlorpheniramine and halofantrine in acute uncomplicated falciparum malaria in Nigerian children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Chloroquine - Wikipedia [en.wikipedia.org]
- 11. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. On the Mechanism of Chloroquine Resistance in Plasmodium falciparum | PLOS One [journals.plos.org]
- 13. Halofantrine - Wikipedia [en.wikipedia.org]
Navigating Cross-Resistance: A Comparative Analysis of Halofantrine and Mefloquine
A deep dive into the shared mechanisms of resistance between the antimalarial drugs halofantrine and mefloquine reveals critical insights for researchers, scientists, and drug development professionals. This guide synthesizes experimental data to provide a clear comparison of their performance, cross-resistance profiles, and the molecular underpinnings of treatment failure.
Cross-resistance between halofantrine and mefloquine, two structurally related aryl-amino alcohol antimalarials, presents a significant challenge in the treatment of Plasmodium falciparum malaria. A substantial body of evidence demonstrates that resistance to one agent often confers resistance to the other, a phenomenon primarily mediated by alterations in the P. falciparum multidrug resistance 1 (pfmdr1) gene. This guide provides a comparative analysis of their cross-resistance, supported by experimental data and detailed methodologies.
In Vitro Susceptibility and Cross-Resistance
In vitro studies consistently show a significant positive correlation between the 50% inhibitory concentrations (IC50) of mefloquine and halofantrine against P. falciparum isolates. This indicates that parasites with reduced susceptibility to mefloquine are also less susceptible to halofantrine.
| Study Region | Parasite Isolates | Key Findings | Reference |
| Bobo-Dioulasso, Burkina Faso | Drug-resistant P. falciparum isolates | A significant positive correlation was found between the IC50 values of mefloquine and halofantrine. | [1] |
| Abidjan, Côte d'Ivoire | Clinical isolates of P. falciparum | The IC50 of each drug was positively and significantly correlated, with the highest correlation observed between halofantrine and mefloquine. | [2][3][4] |
| Imported Malaria Cases, France | 76 African isolates of P. falciparum | A significant positive correlation was found between the activities of mefloquine and halofantrine, indicating cross-resistance. | [5] |
| Laboratory-selected lines | Chloroquine-resistant cloned isolates of P. falciparum | Selection for mefloquine resistance resulted in a corresponding increase in the level of resistance to halofantrine. | [6][7][8][9] |
| Laboratory-adapted strain | A recently culture-adapted strain of P. falciparum | Intermittent mefloquine pressure induced a parallel increased resistance to halofantrine. | [10][11] |
Clinical Efficacy and Treatment Outcomes
Clinical trials in regions with multidrug-resistant malaria have provided further evidence of the linked efficacy of halofantrine and mefloquine. While both drugs have been used for treatment, the emergence of resistance has impacted their clinical utility.
| Study Location | Treatment Regimen | Key Findings | Reference |
| Thai-Burmese border | Halofantrine (24 mg/kg) vs. Mefloquine (25 mg/kg) | Cumulative failure rates by day 28 were 35% for halofantrine and 10% for mefloquine. | [12] |
| Thai-Burmese border | High-dose Halofantrine (72 mg/kg) vs. Mefloquine (25 mg/kg) | Failure rates were 3% for high-dose halofantrine and 8% for mefloquine. | [12] |
| Sierra Leone | Case report | A case of P. falciparum malaria with resistance to mefloquine prophylaxis also showed resistance to halofantrine treatment. | [13] |
Molecular Mechanisms of Cross-Resistance
The primary driver of cross-resistance between halofantrine and mefloquine is the pfmdr1 gene, which encodes the P-glycoprotein homolog 1 (Pgh1) transporter located on the parasite's digestive vacuole membrane.[14][15][16]
Key Mechanisms:
-
Gene Amplification: Increased copy number of the pfmdr1 gene leads to overexpression of the Pgh1 protein.[6][7][8][9][17] This is strongly associated with resistance to both mefloquine and halofantrine.[17][18]
-
Point Mutations: Specific point mutations in the pfmdr1 gene can modulate drug susceptibility. For instance, a mutation at amino acid 86 from tyrosine to phenylalanine has been associated with mefloquine resistance and subsequent cross-resistance to halofantrine.[17]
The overexpression of Pgh1 is thought to enhance the transport of these drugs, reducing their intracellular concentration at the site of action.
Experimental Protocols
In Vitro Drug Susceptibility Testing (Isotopic Microtest)
This method is widely used to determine the IC50 values of antimalarial drugs.
-
Parasite Culture: P. falciparum isolates are cultured in vitro in human erythrocytes using standard techniques.
-
Drug Preparation: Serial dilutions of halofantrine and mefloquine are prepared and added to a 96-well microtiter plate.
-
Incubation: Synchronized ring-stage parasites are added to the wells and incubated for 24-48 hours.
-
Radiolabeling: [3H]-hypoxanthine is added to the cultures, which is incorporated by viable parasites as a measure of growth.
-
Harvesting and Scintillation Counting: The cells are harvested, and the amount of incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: The IC50 value, the drug concentration that inhibits parasite growth by 50% compared to drug-free controls, is calculated by non-linear regression analysis.[1][10][11]
Analysis of pfmdr1 Gene Copy Number
-
DNA Extraction: Genomic DNA is extracted from P. falciparum isolates.
-
Real-Time PCR: Quantitative real-time PCR is performed using primers and probes specific for the pfmdr1 gene and a single-copy reference gene (e.g., β-tubulin).
-
Relative Quantification: The copy number of pfmdr1 is determined relative to the reference gene using the ΔΔCt method.
Visualizing the Pathways and Processes
Caption: Molecular mechanism of mefloquine and halofantrine cross-resistance.
Caption: Workflow for determining in vitro drug susceptibility.
References
- 1. In vitro sensitivity of Plasmodium falciparum to halofantrine compared with chloroquine, quinine and mefloquine in the region of Bobo-Dioulasso, Burkina Faso (West Africa) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro susceptibility of Plasmodium falciparum to monodesethylamodiaquine, quinine, mefloquine and halofantrine in Abidjan (Côte d'Ivoire) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro susceptibility of Plasmodium falciparum to monodesethylamodiaquine, quinine, mefloquine and halofantrine in Abidjan (Côte d'Ivoire) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. <i>In vitro</i> susceptibility of <i>Plasmodium falciparum</i> to monodesethylamodiaquine, quinine, mefloquine and halofantrine in Abidjan (Côte d'Ivoire) | African Health Sciences [ajol.info]
- 5. ajtmh.org [ajtmh.org]
- 6. Selection for mefloquine resistance in Plasmodium falciparum is linked to amplification of the pfmdr1 gene and cross-resistance to halofantrine and quinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 8. Selection for mefloquine resistance in Plasmodium falciparum is linked to amplification of the pfmdr1 gene and cross-resistance to halofantrine and quinine : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 9. pnas.org [pnas.org]
- 10. Mefloquine-halofantrine cross-resistance in Plasmodium falciparum induced by intermittent mefloquine pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ajtmh.org [ajtmh.org]
- 12. Halofantrine versus mefloquine in treatment of multidrug-resistant falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Cross resistance to mefloquine and halofantrine in a case of P. falciparum malaria contracted in Sierra Leone] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Frontiers | Plasmodium falciparum Multidrug Resistance Proteins (pfMRPs) [frontiersin.org]
- 16. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A strong association between mefloquine and halofantrine resistance and amplification, overexpression, and mutation in the P-glycoprotein gene homolog (pfmdr) of Plasmodium falciparum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Drug resistance and the P-glycoprotein homologues of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Halofantrine Hydrochloride and Artemisinin-Based Therapies for Malaria
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy and safety of halofantrine hydrochloride and current artemisinin-based combination therapies (ACTs) for the treatment of uncomplicated Plasmodium falciparum malaria. The following sections detail their mechanisms of action, comparative clinical efficacy based on experimental data, and standardized protocols for assessment.
Executive Summary
Once a treatment option for drug-resistant malaria, this compound has been largely superseded by artemisinin-based combination therapies (ACTs). This shift is primarily due to the significant cardiotoxicity associated with halofantrine, namely its propensity to cause a marked prolongation of the QTc interval, which can lead to fatal cardiac arrhythmias.[1][2] The World Health Organization (WHO) no longer recommends halofantrine for the treatment of malaria.[2] In contrast, ACTs are the WHO's recommended first-line treatment for uncomplicated P. falciparum malaria, demonstrating rapid parasite clearance and high cure rates.[3]
Mechanism of Action
The antimalarial activity of both halofantrine and artemisinin derivatives is contingent on their interaction with heme, a byproduct of the parasite's digestion of hemoglobin within infected red blood cells.
This compound: Halofantrine is a phenanthrene methanol, structurally related to quinine and lumefantrine.[4] Its precise mechanism is not fully elucidated but is believed to be similar to that of chloroquine. It likely interferes with the detoxification of heme into hemozoin. This results in the accumulation of toxic heme complexes that damage parasite membranes, leading to cell death.[5][6]
Artemisinin Derivatives: Artemisinin and its derivatives are sesquiterpene lactones characterized by a unique endoperoxide bridge, which is crucial for their antimalarial activity.[7][8] The mechanism is initiated when intraparasitic heme iron cleaves this endoperoxide bridge.[9] This cleavage generates a cascade of highly reactive oxygen species (ROS) and carbon-centered radicals. These radicals then damage a multitude of parasite proteins and lipids in a promiscuous manner, leading to rapid parasite killing across all asexual blood stages.[7][10] This rapid and potent action is a hallmark of artemisinin-based drugs.[11]
Comparative Efficacy Data
Clinical data from comparative trials highlight the superior speed of action of artemisinin-based therapies, although cure rates can be contingent on the partner drug and dosing regimen.
Table 1: Head-to-Head Comparison of Artemether-Lumefantrine vs. Halofantrine
| Efficacy Parameter | Artemether-Lumefantrine (4-dose regimen) | Halofantrine |
| Median Parasite Clearance Time | 32 hours | 48 hours |
| Median Fever Clearance Time | 24 hours | 32 hours |
| 28-Day Cure Rate | 82% | 100% |
| Significant QTc Prolongation | Not Observed | Observed |
| Data sourced from a double-blind, randomized trial in non-immune patients with uncomplicated P. falciparum malaria.[3] | ||
| Note: The 18% recrudescence rate for the 4-dose artemether-lumefantrine regimen was deemed unacceptably high, leading to the adoption of a 6-dose regimen in modern practice, which achieves cure rates >95%.[1][12] |
Table 2: Efficacy of Modern WHO-Recommended Artemisinin-Based Combination Therapies (ACTs)
| ACT Combination | Typical Day 28/42 PCR-Corrected Efficacy | Median Parasite Clearance Time |
| Artemether-Lumefantrine (AL) | >95%[13] | ~30-61 hours[9][12] |
| Artesunate-Amodiaquine (ASAQ) | >97%[13] | ~30 hours[9] |
| Dihydroartemisinin-Piperaquine (DP) | >95%[11] | ~64 hours[12] |
| Artesunate-Mefloquine (AS-MQ) | ~94-98%[5][10] | Not specified in these studies |
| Efficacy rates and clearance times can vary based on geographic location, patient immunity, and local parasite resistance patterns. |
Experimental Protocols
The following outlines a typical methodology for a clinical trial comparing the efficacy of two antimalarial drugs, based on WHO guidelines and protocols used in comparative studies.
1. Study Design:
-
A prospective, randomized, open-label or double-blind, controlled clinical trial.
-
Objective: To compare the efficacy, safety, and tolerability of the investigational drug versus a standard-of-care comparator.
-
Primary Endpoint: PCR-corrected Adequate Clinical and Parasitological Response (ACPR) rate at Day 28 or Day 42.[14]
-
Secondary Endpoints: Parasite clearance time (PCT), fever clearance time (FCT), and incidence of adverse events.
2. Patient Population:
-
Inclusion Criteria: Patients (e.g., children aged 6-59 months) with microscopically confirmed, uncomplicated P. falciparum malaria, a parasite density within a specified range (e.g., 2,000–200,000 asexual parasites/μL), and fever (≥37.5°C) or history of fever.[13]
-
Exclusion Criteria: Signs of severe malaria, known hypersensitivity to study drugs, presence of severe malnutrition, or use of other antimalarials within a specified period.
3. Treatment Administration:
-
Patients are randomly assigned to a treatment arm.
-
All drug administrations are directly observed, especially the first dose.
-
Dosing is weight-adjusted according to established guidelines. For example:
-
Artemether-Lumefantrine: A 3-day, 6-dose regimen administered with fatty food to increase absorption.
-
Halofantrine (historical): 500 mg every 6 hours for three doses, with the course repeated 7 days later.[4]
-
4. Follow-Up and Data Collection:
-
Patients are followed for a minimum of 28 days; a 42-day follow-up is required for drugs with longer elimination half-lives like piperaquine.[14]
-
Clinical Assessment: Symptoms and temperature are recorded daily for the first 3-4 days and at scheduled follow-up visits (e.g., Days 7, 14, 21, 28, 42).
-
Parasitological Assessment: Thick and thin blood smears are prepared at 6- or 12-hour intervals until two consecutive smears are negative, and then at each follow-up visit to detect treatment failure.[9]
-
Safety Assessment: Adverse events are monitored and recorded throughout the study. For drugs with known cardiotoxicity like halofantrine, ECGs are performed at baseline and at intervals post-dosing to monitor the QTc interval.[1]
5. Outcome Classification:
-
Treatment Failure: Classified as Early Treatment Failure (ETF), Late Clinical Failure (LCF), or Late Parasitological Failure (LPF) based on WHO definitions.[12]
-
PCR Correction: For patients with recurrent parasitemia after Day 7, polymerase chain reaction (PCR) genotyping is used to distinguish between a true recrudescence (treatment failure) and a new infection.[13]
Conclusion
The available experimental data unequivocally support the use of artemisinin-based combination therapies over this compound for the treatment of uncomplicated P. falciparum malaria. ACTs offer faster parasite and fever clearance, which translates to a more rapid clinical recovery for the patient.[3] While early regimens of some ACTs showed lower cure rates, modern 6-dose formulations consistently achieve efficacies above the 90% threshold recommended by the WHO for policy adoption.[5]
Crucially, the significant risk of life-threatening cardiotoxicity associated with halofantrine renders it an unacceptable choice when safer and highly effective alternatives like ACTs are available.[1][2] For drug development professionals, the history of halofantrine serves as a critical case study on the importance of post-registration pharmacovigilance and the need to prioritize safety in the development of new antimalarial agents. Future research should continue to focus on optimizing ACT regimens, monitoring for resistance, and developing novel non-artemisinin-based therapies to safeguard against future drug resistance.
References
- 1. Comparison of the cardiac effects of the antimalarials co-artemether and halofantrine in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scienceopen.com [scienceopen.com]
- 4. Randomized Comparison of Artemether-Benflumetol and Artesunate-Mefloquine in Treatment of MultidrugResistant Falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A randomized trial of artemether-lumefantrine versus mefloquine-artesunate for the treatment of uncomplicated multi-drug resistant Plasmodium falciparum on the western border of Thailand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cochranelibrary.com [cochranelibrary.com]
- 7. Artesunate: The Best Drug in the Treatment of Severe and Complicated Malaria [mdpi.com]
- 8. Malaria parasite clearance from patients following artemisinin-based combination therapy in Côte d’Ivoire - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative Efficacies of Artemisinin Combination Therapies in Plasmodium falciparum Malaria and Polymorphism of pfATPase6, pfcrt, pfdhfr, and pfdhps Genes in Tea Gardens of Jalpaiguri District, India - PMC [pmc.ncbi.nlm.nih.gov]
- 10. malariaworld.org [malariaworld.org]
- 11. Parasite clearance of two commonly administered artemisinin-based combination therapies in under-five children with uncomplicated malaria in a comprehensive healthcare facility in South-Western Nigeria: a randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Therapeutic efficacy of artemether–lumefantrine and artesunate–amodiaquine for the treatment of uncomplicated Plasmodium falciparum malaria in Mali, 2015–2016 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. gov.uk [gov.uk]
- 14. A randomized trial on effectiveness of artemether-lumefantrine versus artesunate plus amodiaquine for unsupervised treatment of uncomplicated Plasmodium falciparum malaria in Ghanaian children | springermedizin.de [springermedizin.de]
Validating Halofantrine-Induced Cardiotoxicity: A Comparative Guide to Mechanisms and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cardiotoxic mechanisms of the antimalarial drug Halofantrine hydrochloride and its alternatives. It offers detailed experimental protocols and quantitative data to aid in the validation of cardiotoxicity, with a focus on the key molecular interactions and their physiological consequences.
Executive Summary
This compound, an effective antimalarial agent, has been associated with significant cardiotoxicity, primarily due to its potent blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel. This action delays cardiac repolarization, leading to QT interval prolongation on the electrocardiogram (ECG) and an increased risk of life-threatening arrhythmias, such as Torsades de Pointes.[1][2][3][4][5] This guide details the experimental frameworks for validating this mechanism and compares the in vitro potencies of Halofantrine and other antimalarial drugs on the hERG channel, providing a basis for assessing relative cardiotoxic risk.
Mechanism of Halofantrine-Induced Cardiotoxicity
The primary mechanism underlying Halofantrine's cardiotoxic effects is the blockade of the delayed rectifier potassium current (IKr) in cardiomyocytes, which is conducted by the hERG potassium channel.[1][2][5][6][7] This channel plays a crucial role in phase 3 of the cardiac action potential, responsible for the repolarization of the ventricular muscle.
By binding to the hERG channel, Halofantrine inhibits the outward flow of potassium ions, thereby prolonging the action potential duration. This cellular effect manifests as a prolongation of the QT interval on the surface ECG.[1] The risk of arrhythmia is further exacerbated by factors such as high plasma concentrations of the drug, female gender, underlying cardiac conditions, and co-administration of other QT-prolonging drugs.[2] Halofantrine's major metabolite, N-desbutylhalofantrine, also contributes to hERG channel blockade and cardiotoxicity.[1][7]
Comparative Analysis of hERG Channel Blockade
The half-maximal inhibitory concentration (IC50) for hERG channel blockade is a key indicator of a drug's potential to cause QT prolongation. The following table summarizes the IC50 values for Halofantrine and several alternative antimalarial drugs, as determined by in vitro patch-clamp assays.
| Drug | hERG Blockade IC50 (µM) | Reference(s) |
| Halofantrine | 0.022 - 0.197 | [1][8][9][10][11] |
| N-desbutylhalofantrine | 0.072 | [12] |
| Mefloquine | 2.6 - 5.6 | [8][9][13][14] |
| Chloroquine | 2.5 - 3.0 | [6][8][9][15] |
| Lumefantrine | 8.1 | [8][9] |
| Quinine | 11 - 44 | [3][4][5] |
| Primaquine | 21.5 | [2][16] |
| Piperaquine | Variable | [17][18][19] |
Note: IC50 values are compiled from multiple sources and may vary based on experimental conditions. Piperaquine's IC50 for hERG block has been reported to be 3- to 30-fold its maximum plasma concentration (Cmax), but specific values vary across studies.
Quantitative Analysis of QT Interval Prolongation
The physiological consequence of hERG channel blockade is the prolongation of the QT interval. The following table presents available data on the concentration-dependent effects of Halofantrine on the corrected QT (QTc) interval.
| Drug | Concentration | QTc Prolongation | Experimental Model | Reference(s) |
| Halofantrine | 1 µM | Significant prolongation | Anesthetized rabbits | [6] |
| 3 µM | Significant prolongation | Anesthetized rabbits | [6] | |
| 10 µM | Significant prolongation | Anesthetized rabbits | [6] | |
| 30 µM | From 313±12 ms to 410±18 ms | Anesthetized rabbits | [6][7] | |
| 500 mg daily (human) | Mean increase of 23 ms after 22 days | Healthy human subjects | [1] | |
| Quinine | 1.2 µM | Significant prolongation | Isolated perfused guinea pig heart | [8] |
| Quinidine | 1.2 µM | Significantly higher prolongation than Quinine | Isolated perfused guinea pig heart | [8] |
Signaling Pathway and Experimental Workflow Diagrams
Figure 1. Signaling pathway of Halofantrine-induced cardiotoxicity.
Figure 2. Experimental workflow for validating cardiotoxicity.
Detailed Experimental Protocols
In Vitro hERG Blockade Assay via Manual Patch-Clamp
This protocol is designed to measure the inhibitory effect of a test compound on the hERG potassium channel expressed in a stable cell line (e.g., HEK293).
Materials:
-
HEK293 cells stably expressing the hERG channel.
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin, and a selection antibiotic).
-
External solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.
-
Internal (pipette) solution (in mM): 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with KOH.
-
Test compound stock solution (e.g., in DMSO).
-
Positive control (e.g., Dofetilide, Cisapride).
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette pulling.
-
Microscope.
Procedure:
-
Cell Preparation: Culture hERG-HEK293 cells to 50-80% confluency. On the day of the experiment, detach cells using a non-enzymatic cell dissociation solution and re-suspend in the external solution.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Whole-Cell Configuration: Obtain a giga-ohm seal between the patch pipette and a single cell. Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Voltage-Clamp Protocol: Clamp the cell at a holding potential of -80 mV. Apply a depolarizing pulse to +20 mV for 1-2 seconds to activate and then inactivate the hERG channels. Follow with a repolarizing step to -50 mV to elicit the characteristic hERG tail current.
-
Data Recording: Record baseline hERG currents in the vehicle control solution until a stable current is observed.
-
Compound Application: Perfuse the cell with increasing concentrations of the test compound, allowing the current to reach a steady-state at each concentration.
-
Positive Control: Apply a known hERG blocker (positive control) at the end of the experiment to confirm channel activity and assay sensitivity.
-
Data Analysis: Measure the peak tail current amplitude at each concentration. Normalize the data to the baseline current and plot a concentration-response curve to determine the IC50 value.
Ex Vivo QT Interval Measurement using the Langendorff Perfused Heart
This protocol assesses the effect of a test compound on the ECG parameters of an isolated, perfused heart.
Materials:
-
Rodent (e.g., rat, guinea pig).
-
Heparin.
-
Anesthetic (e.g., pentobarbital).
-
Krebs-Henseleit buffer, gassed with 95% O₂ / 5% CO₂.
-
Langendorff apparatus with a perfusion pump, temperature control, and ECG recording system.
-
Surgical instruments.
Procedure:
-
Animal Preparation: Anesthetize the animal and administer heparin to prevent blood clotting.
-
Heart Excision: Perform a thoracotomy to expose the heart. Quickly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
-
Cannulation: Identify the aorta and cannulate it onto the Langendorff apparatus. Begin retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure and temperature (37°C).
-
Stabilization: Allow the heart to stabilize for a 20-30 minute period, during which baseline ECG recordings are taken.
-
Drug Perfusion: Introduce the test compound into the perfusate at increasing concentrations. Allow for an equilibration period at each concentration.
-
ECG Recording: Continuously record the ECG throughout the experiment.
-
Data Analysis: Measure the RR, PR, QRS, and QT intervals from the ECG recordings. Correct the QT interval for heart rate using an appropriate formula (e.g., Bazett's for humans, species-specific formulas for rodents). Compare the QTc intervals during drug perfusion to the baseline values.
In Vivo ECG and QT Interval Assessment in Rodents
This protocol evaluates the cardiotoxic effects of a test compound in a living animal model.
Materials:
-
Rodents (e.g., rats).
-
Test compound formulation for administration (e.g., oral gavage, intravenous injection).
-
Anesthetic (if required for restraint, though telemetry is preferred for conscious animals).
-
ECG recording system (e.g., surface electrodes, implantable telemetry device).
-
Animal restrainer (if not using telemetry).
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the housing and experimental conditions.
-
Baseline ECG: Record baseline ECGs prior to drug administration. For non-telemetry studies, animals may be lightly anesthetized or placed in a restrainer, and subcutaneous needle electrodes are placed for a standard lead II configuration.
-
Drug Administration: Administer the test compound at various dose levels.
-
Post-Dose ECG Recording: Record ECGs at multiple time points after drug administration to capture the peak plasma concentration and the time course of the effect.
-
Data Analysis: Analyze the ECG recordings to determine heart rate and interval durations (PR, QRS, QT). Correct the QT interval for heart rate using a species-appropriate formula. Compare the post-dose QTc values to the baseline values for each animal.
Conclusion
Validating the mechanism of Halofantrine-induced cardiotoxicity requires a multi-tiered approach, from in vitro ion channel studies to in vivo physiological measurements. The data presented in this guide clearly demonstrates Halofantrine's potent hERG channel blocking activity, which is significantly greater than that of many alternative antimalarial drugs. The provided experimental protocols offer a framework for researchers to conduct their own comparative cardiotoxicity studies, aiding in the development of safer therapeutic agents. A thorough understanding of these mechanisms and methodologies is crucial for mitigating the risks associated with drug-induced cardiac arrhythmias.
References
- 1. Stereoselective halofantrine disposition and effect: concentration-related QTc prolongation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. porsolt.com [porsolt.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Potentiation of halofantrine-induced QTc prolongation by mefloquine: correlation with blood concentrations of halofantrine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of anti-malarial drugs on the electrocardiographic QT interval modelled in the isolated perfused guinea pig heart system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biomedres.us [biomedres.us]
- 11. researchgate.net [researchgate.net]
- 12. QT Service Using Langendorff Perfused Heart - Creative Bioarray [acroscell.creative-bioarray.com]
- 13. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 14. Manual Patch-clamp Technique - Creative Bioarray [acroscell.creative-bioarray.com]
- 15. ijsr.net [ijsr.net]
- 16. who.int [who.int]
- 17. How can ECG recording in rats be more profitable for preclinical research? - Etisense [etisense.com]
- 18. researchgate.net [researchgate.net]
- 19. nanion.de [nanion.de]
A Comparative Analysis of the Metabolic Pathways of Halofantrine Hydrochloride Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic pathways of the (+) and (-) enantiomers of the antimalarial drug, Halofantrine hydrochloride. The information presented is supported by experimental data from peer-reviewed literature, offering insights into the stereoselective metabolism of this chiral compound.
Introduction to Halofantrine Metabolism
Halofantrine, a phenanthrene methanol compound, is administered as a racemic mixture of its two enantiomers, (+)-halofantrine and (-)-halofantrine. The primary metabolic transformation for halofantrine is N-debutylation, resulting in the formation of desbutylhalofantrine (DHF). This metabolic process is predominantly carried out by the cytochrome P450 (CYP) enzyme system, with studies highlighting the significant roles of CYP3A4 and CYP3A5 in human liver microsomes.[1][2] In rat models, CYP3A1/2 and CYP2C11 have been identified as the key enzymes involved. The metabolism of halofantrine exhibits stereoselectivity, meaning the two enantiomers are processed at different rates and potentially by different enzyme isoforms to varying extents. This differential metabolism can lead to variations in their pharmacokinetic profiles and toxicological effects.
Quantitative Comparison of Metabolic Kinetics
| Kinetic Parameter | Value (for racemic halofantrine) | Source |
| Vmax (maximum reaction velocity) | 215 ± 172 pmol/min/mg protein | [1] |
| Km (Michaelis constant) | 48 ± 26 µmol/L | [1] |
Note: The data above represents the metabolism of the racemic mixture and does not delineate the specific contributions of each enantiomer.
Although specific Vmax and Km values for each enantiomer are not available, research in rat liver microsomes has demonstrated a clear stereoselectivity in the formation of the desbutylhalofantrine metabolite. The formation of (-)-desbutylhalofantrine was favored over (+)-desbutylhalofantrine, with a reported intrinsic formation clearance ratio [(-)-DHF:(+)-DHF] of 1.4. This indicates a higher efficiency in the metabolic clearance of the (-)-halofantrine enantiomer in this experimental model. Conversely, in rat intestinal microsomes, no significant stereoselectivity was observed in the formation of the DHF enantiomers.
Metabolic Pathways of Halofantrine Enantiomers
The metabolic pathway for both enantiomers of halofantrine primarily involves the removal of one of the butyl groups from the tertiary amine, a process known as N-debutylation. This reaction is catalyzed by cytochrome P450 enzymes, predominantly CYP3A4 in humans.
Experimental Protocols
In Vitro Metabolism of Halofantrine in Human Liver Microsomes
This protocol outlines a typical experiment to determine the metabolic stability and kinetics of halofantrine enantiomers.
1. Materials and Reagents:
-
Pooled human liver microsomes (HLMs)
-
(+)-Halofantrine and (-)-Halofantrine standards
-
Desbutylhalofantrine standard
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl2)
-
Acetonitrile (for reaction quenching)
-
Internal standard for analytical quantification
-
Chiral HPLC column and system with mass spectrometry (LC-MS/MS) detection
2. Incubation Procedure:
-
Prepare a stock solution of each halofantrine enantiomer in a suitable solvent (e.g., methanol or DMSO).
-
In a microcentrifuge tube, pre-warm a mixture of human liver microsomes (typically 0.2-1.0 mg/mL protein concentration) and phosphate buffer at 37°C.
-
Add the halofantrine enantiomer substrate to the microsomal suspension to achieve the desired final concentration. A range of concentrations is used to determine Michaelis-Menten kinetics.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and MgCl2.
-
Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).
-
Terminate the reaction at each time point by adding a cold quenching solution, such as acetonitrile, which also serves to precipitate the proteins.
-
Include control incubations without the NADPH regenerating system to assess for non-enzymatic degradation.
3. Sample Analysis:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or vial for analysis.
-
Analyze the samples using a validated chiral HPLC-MS/MS method to separate and quantify the parent enantiomer and its corresponding desbutylated metabolite.
-
A chiral stationary phase is essential for the separation of the (+) and (-) enantiomers of both halofantrine and desbutylhalofantrine.
4. Data Analysis:
-
Plot the concentration of the parent enantiomer versus time to determine the rate of metabolism.
-
Calculate the intrinsic clearance (CLint) from the rate of substrate depletion.
-
For kinetic analysis, plot the rate of metabolite formation against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km.
Conclusion
The metabolism of this compound is a stereoselective process, primarily driven by CYP3A4-mediated N-debutylation. While quantitative kinetic data for the individual enantiomers in human systems is limited, evidence from animal models suggests that the (-)-enantiomer is cleared more rapidly in the liver. This difference in metabolic rate can contribute to the observed pharmacokinetic variations between the two enantiomers, with the (+)-enantiomer often exhibiting higher plasma concentrations. A thorough understanding of these stereoselective metabolic pathways is crucial for optimizing the therapeutic efficacy and safety profile of halofantrine and other chiral drugs. Further research is warranted to fully elucidate the specific kinetic parameters of each enantiomer's metabolism in humans.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
